Ethyl 3-cyanopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSBTNGKMMFQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143876 | |
| Record name | Ethyl 3-cyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10137-67-4 | |
| Record name | Propanoic acid, 3-cyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-cyanopropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10137-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-cyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-cyanopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-CYANOPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q745927X6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-cyanopropanoate from Acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-cyanopropanoate from acrylonitrile and ethanol. The core of this process is the cyanoethylation reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. This document details the underlying reaction mechanism, presents various catalytic systems, offers a detailed experimental protocol, and summarizes key quantitative data to aid in the development and optimization of this synthesis.
Introduction
This compound is a valuable bifunctional molecule possessing both a nitrile and an ester group. This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecules, including heterocycles and specialty chemicals. The most direct and common route to this compound is through the base-catalyzed Michael addition of ethanol to acrylonitrile. This reaction, a specific example of cyanoethylation, is an efficient and atom-economical process.[1]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from acrylonitrile and ethanol proceeds via a base-catalyzed Michael addition, also known as cyanoethylation. The reaction is initiated by the deprotonation of ethanol by a base to form the more nucleophilic ethoxide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. The resulting carbanion is then protonated by a proton source, typically another molecule of ethanol, to yield the final product, this compound, and regenerate the ethoxide catalyst.
Catalysis
The cyanoethylation of alcohols is predominantly a base-catalyzed reaction.[1] A variety of catalysts can be employed, ranging from homogeneous to heterogeneous systems.
-
Homogeneous Catalysts : Strong bases such as alkali metal hydroxides (e.g., NaOH, KOH), alkoxides (e.g., sodium ethoxide), and quaternary ammonium hydroxides (e.g., benzyl trimethylammonium hydroxide) are effective. The reaction kinetics are first order in both acrylonitrile and the alkoxide anion.[2] The rate of reaction increases with the basic strength of the alkoxide anion.[2]
-
Heterogeneous Catalysts : Solid base catalysts offer advantages in terms of ease of separation and potential for recycling.[2] These include:
-
Alkaline earth metal oxides and hydroxides (e.g., MgO, Ca(OH)₂).[2]
-
Lanthanum oxide.[2]
-
Alumina-supported potassium fluoride or hydroxide.[2]
-
Anion exchange resins, such as quaternary ammonium hydroxide resins (e.g., Amberlite IRA-400).[1]
-
Hydrotalcites (e.g., Mg-Al hydrotalcites) have been shown to be mild and efficient catalysts for this transformation.[2]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound and related cyanoethylation reactions. Yields and reaction times are highly dependent on the specific catalyst and conditions employed.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Homogeneous Base | Sodium Ethoxide | Ethanol | 25 - 50 | 1 - 4 h | > 90 |
| Heterogeneous Base | Amberlyst A-21 | None (Solvent-free) | 25 - 50 | 4 - 8 h | 85 - 95 |
| Heterogeneous Base | Mg-Al Hydrotalcite | Ethanol | < 50 | 2 - 6 h | High |
| Anion Exchange Resin | Amberlite IRA-400 | Ethanol | 20 - 40 | 3 - 6 h | > 90 |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound using a homogeneous base catalyst.
Materials and Equipment
-
Reactants :
-
Acrylonitrile (stabilized)
-
Anhydrous Ethanol
-
Sodium metal or Sodium ethoxide
-
-
Solvents for Workup :
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
-
Drying Agent : Anhydrous magnesium sulfate or sodium sulfate
-
Equipment :
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Experimental Workflow
Detailed Procedure
-
Catalyst Preparation (if using sodium metal) : In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup : Cool the solution of sodium ethoxide in ethanol in an ice bath.
-
Addition of Acrylonitrile : Slowly add acrylonitrile dropwise to the cooled ethanolic sodium ethoxide solution with vigorous stirring. Maintain the temperature below 30°C during the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Workup :
-
Cool the reaction mixture in an ice bath and neutralize the catalyst by the slow addition of a weak acid, such as acetic acid or dilute hydrochloric acid, until the pH is approximately 7.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
To the residue, add water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification :
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
-
Safety Considerations
-
Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium metal reacts violently with water. Handle with care under an inert atmosphere.
-
The cyanoethylation reaction can be exothermic . Proper temperature control is crucial, especially during the addition of acrylonitrile.
Conclusion
The synthesis of this compound from acrylonitrile via base-catalyzed cyanoethylation is a robust and efficient method. The choice of catalyst, whether homogeneous or heterogeneous, can be tailored to specific laboratory or industrial requirements, with solid base catalysts offering significant advantages in terms of product purification and catalyst reusability. Careful control of reaction conditions, particularly temperature, is essential for achieving high yields and purity. The provided experimental protocol serves as a reliable starting point for the successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to Ethyl 3-cyanopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-cyanopropanoate, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, and key safety information. Furthermore, it outlines a representative experimental protocol for its synthesis via Fischer esterification and illustrates the synthetic workflow. This guide is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical Identification and Properties
This compound is an organic compound containing both a nitrile and an ester functional group. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 10137-67-4[1] |
| Molecular Formula | C₆H₉NO₂[1] |
| Canonical SMILES | CCOC(=O)CCC#N[1] |
| InChI | InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2-4H2,1H3[1] |
| InChIKey | BFSBTNGKMMFQNL-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 127.14 g/mol [1] |
| Appearance | Liquid[2] |
| Boiling Point | 114-115 °C (at 18 Torr)[2] |
| Density | 1.021 ± 0.06 g/cm³[2] |
| Flash Point | 93.6 ± 9.4 °C[2] |
| Refractive Index | 1.421[2] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and esters[2] |
Synthesis of this compound
This compound can be synthesized through several routes, including the cyanoethylation of ethanol with acrylonitrile or the Fischer esterification of 3-cyanopropanoic acid with ethanol. Below is a representative experimental protocol for the Fischer esterification method.
Experimental Protocol: Fischer Esterification of 3-Cyanopropanoic Acid
This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid.
Materials:
-
3-Cyanopropanoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyanopropanoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. The crude product can be further purified by vacuum distillation.[3]
Applications in Research and Drug Development
While specific examples of marketed drugs containing the this compound moiety are not readily found in the public domain, its structural motifs are of significant interest in medicinal chemistry. The nitrile group can serve as a precursor to amines, amides, or carboxylic acids, while the ester can be hydrolyzed or transesterified.
Derivatives of this compound, such as Ethyl 3-(benzylamino)propanoate, are known intermediates in the synthesis of complex pharmaceutical agents.[4] For example, such intermediates are utilized in the development of beta-agonist prodrugs.[4] This highlights the role of this compound as a versatile starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.
Safety Information
This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Statements for this compound
| Hazard Code | Description |
| H302 | Harmful if swallowed[1] |
| H312 | Harmful in contact with skin[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H332 | Harmful if inhaled[1] |
| H335 | May cause respiratory irritation[1] |
It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide on the Solubility of Ethyl 3-Cyanopropanoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of ethyl 3-cyanopropanoate, a topic of interest for its applications in chemical synthesis and pharmaceutical development. Despite a comprehensive search of scientific literature, chemical databases, and supplier documentation, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. This guide summarizes the available qualitative information, provides a detailed experimental protocol for determining solubility, and outlines the logical workflow for such an analysis.
Introduction
This compound (C₆H₉NO₂) is a bifunctional molecule containing both an ester and a nitrile group. This structure makes it a versatile building block in organic synthesis. Understanding its solubility in various organic solvents is crucial for reaction setup, purification processes (such as crystallization and chromatography), and formulation development. The polarity of the molecule, influenced by the ester and nitrile functionalities, suggests it will exhibit a range of solubilities in different organic solvents.
Solubility Data
A thorough review of available literature and chemical databases did not yield specific quantitative solubility data for this compound. Safety Data Sheets (SDS) and product information from chemical suppliers also do not specify solubility in various organic solvents, often stating "no information available".
Based on the principle of "like dissolves like," and the solubility of structurally similar compounds such as other esters, a qualitative assessment of solubility can be inferred. This compound possesses a moderate polarity due to the ester and nitrile groups, but also contains a nonpolar ethyl group and a propylene chain.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | Likely Soluble/Miscible | The polar hydroxyl group of alcohols can interact with the polar ester and nitrile groups of this compound through dipole-dipole interactions. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO | Likely Soluble/Miscible | These solvents have polar functional groups (carbonyl, acetate, nitrile, amide, sulfoxide) that can engage in dipole-dipole interactions with the ester and nitrile groups of the solute. |
| Nonpolar Solvents | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with nonpolar solvents. Van der Waals forces alone may not be sufficient to overcome the solute-solute interactions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds, including those with moderate polarity like this compound. |
Note: This table is based on chemical principles and data for analogous compounds. Experimental verification is required for precise solubility determination.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Repeatability: The experiment should be repeated at least three times to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Conclusion
An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 3-Cyanopropanoate
Introduction
Ethyl 3-cyanopropanoate (C₅H₇NO₂) is an aliphatic ester containing a nitrile group, a structural motif of interest in organic synthesis and as a precursor in the development of pharmaceuticals and other specialty chemicals. An understanding of the thermal stability and decomposition pathways of this molecule is critical for ensuring safe handling, storage, and processing, particularly in industrial applications where elevated temperatures may be encountered. This technical guide provides a comprehensive overview of the available information regarding the thermal behavior of this compound and related aliphatic cyano-compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| Boiling Point | 220.4 °C at 760 mmHg | [2] |
| Flash Point | 93.6 °C | [2] |
| Density | 1.021 g/cm³ | [2] |
Thermal Stability and Decomposition Analysis
Expected Thermal Decomposition Behavior
The thermal decomposition of aliphatic nitriles can be complex. For instance, the pyrolysis of ethyl cyanide has been shown to yield a variety of products including hydrogen, methane, ethane, ethylene, hydrogen cyanide, methyl cyanide, and acrylonitrile, indicating that secondary reactions play a significant role.[3] The presence of the ester group in this compound introduces additional potential decomposition pathways.
General Decomposition Pathways for Related Compounds
Studies on the thermal degradation of similar organic molecules suggest that the decomposition of this compound could proceed through several pathways. The following diagram illustrates a logical workflow for investigating these potential pathways.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition of this compound, a series of well-defined experiments would be necessary. The following are generalized protocols based on standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The analysis is typically run from ambient temperature to a temperature at which no further mass loss is observed.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific percentages of mass loss occur (e.g., T5%, T10%, T50%).
Differential Scanning Calorimetry (DSC)
-
Objective: To identify the temperatures of thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these processes.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The peak temperatures and the area under the peaks (enthalpy change) are determined.
Gas Chromatography-Mass Spectrometry (GC-MS) of Pyrolysis Products
-
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
-
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).
-
Procedure:
-
A small amount of this compound is placed in a pyrolysis tube.
-
The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC results) in an inert atmosphere.
-
The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual compounds by comparison with spectral libraries.
-
Hypothetical Decomposition Pathway
Based on the functional groups present, a hypothetical thermal decomposition pathway for this compound can be proposed. This pathway would need to be confirmed by experimental data, such as that obtained from Py-GC-MS.
References
An In-depth Technical Guide to the Reaction Mechanism of Ethyl 3-Cyanopropanoate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-cyanopropanoate, focusing on the core reaction mechanism. This document details the underlying principles of the reaction, provides a representative experimental protocol, and presents relevant quantitative data for the starting materials and the product.
Introduction
This compound is a valuable bifunctional molecule containing both an ester and a nitrile group. This structural feature makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The primary route for its synthesis is the base-catalyzed Michael addition of ethyl acetate to acrylonitrile, a classic example of a carbon-carbon bond-forming reaction known as cyanoethylation. This guide will delve into the mechanism of this transformation, providing the necessary details for its successful implementation and understanding in a laboratory setting.
Core Reaction Mechanism: Michael Addition
The formation of this compound from ethyl acetate and acrylonitrile proceeds via a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In this specific case, the enolate ion derived from ethyl acetate acts as the Michael donor, and acrylonitrile serves as the Michael acceptor.
The reaction is typically catalyzed by a strong base, such as sodium ethoxide, which is required to deprotonate the α-carbon of ethyl acetate, forming the nucleophilic enolate. The mechanism can be described in the following steps:
-
Enolate Formation: The base (ethoxide ion) abstracts an acidic α-hydrogen from ethyl acetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion then attacks the electrophilic β-carbon of acrylonitrile in a conjugate addition fashion.
-
Protonation: The resulting carbanion is protonated by the solvent (ethanol, which is the conjugate acid of the ethoxide base) to yield the final product, this compound, and regenerate the ethoxide catalyst.
Reaction Pathway Diagram
An In-depth Technical Guide on the Health and Safety Handling of Ethyl 3-Cyanopropanoate
This guide provides comprehensive health and safety information for the handling and use of ethyl 3-cyanopropanoate (CAS No. 10137-67-4) in a laboratory and drug development setting. It is intended for researchers, scientists, and professionals who may come into contact with this chemical.
Chemical and Physical Properties
This compound is a chemical intermediate with the molecular formula C6H9NO2.[1][2] Understanding its physical properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 127.14 g/mol | [1] |
| Boiling Point | 114-115 °C @ 18 Torr | [2] |
| Density | 1.021 g/cm³ | [2] |
| Vapor Pressure | 0.113 mmHg at 25°C | [2] |
| Flash Point | 93.6ºC | [2] |
| Refractive Index | 1.42 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation |
Pictogram:
Experimental Protocols for Hazard Assessment
While specific experimental protocols for this compound are not publicly available, the hazard classifications are determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to fasted animals, typically rodents, in a stepwise procedure. Observations for signs of toxicity and mortality are made over a set period.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals, and the site is covered with a porous gauze dressing. Animals are observed for signs of toxicity and mortality.
-
Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the form of a vapor, dust, or aerosol in a controlled chamber for a specified duration. Toxic effects and mortality are recorded.
-
Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the skin of a test animal under a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling).
-
Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a test animal. The eye is then examined for opacity, inflammation of the iris, and redness and swelling of the conjunctiva.
Safe Handling and Storage
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Use explosion-proof equipment where vapors may accumulate.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[5] Contact lenses should not be worn.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[5] A lab coat or chemical-resistant apron should be worn.[4]
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected to be high, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[6]
4.3. Handling Procedures:
4.4. Storage:
-
Store in a cool, dry, well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[7][8] If breathing is difficult or has stopped, provide artificial respiration.[5][7] Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[5][7] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[3][7] Seek immediate medical attention.[3][6] |
Accidental Release Measures
6.1. Small Spills:
-
Remove all sources of ignition.[5]
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a labeled container for disposal.[5]
-
Clean the spill area with soap and water.
6.2. Large Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Alert emergency responders.[5]
-
Wear full protective clothing, including a self-contained breathing apparatus.[5]
-
Contain the spill to prevent it from entering drains or waterways.[5]
-
Follow the cleanup procedures for a small spill.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[6][7] Do not allow the chemical to enter drains or waterways.[3]
Visualizations
References
- 1. This compound | C6H9NO2 | CID 82393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Ethyl 3-Cyanopropanoate: A Versatile Cyano Ester Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyanopropanoate, also known as ethyl 3-cyanopropionate, is a bifunctional organic molecule featuring both a nitrile and an ester functional group. This unique combination makes it a valuable and versatile building block in organic synthesis. The presence of two reactive sites allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles and gamma-amino acids, which are prevalent in many biologically active compounds and pharmaceutical drugs. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and key synthetic applications of this compound, complete with detailed experimental protocols and workflow diagrams to support its use in research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These data are essential for its proper handling, characterization, and use in chemical reactions.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethyl 3-cyanopropionate, 3-Cyanopropanoic acid ethyl ester | [1] |
| CAS Number | 10137-67-4 | [1] |
| Molecular Formula | C₆H₉NO₂ | [1][2] |
| Molecular Weight | 127.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.021 g/cm³ | [4] |
| Boiling Point | 220.4 °C at 760 mmHg | [4] |
| Flash Point | 93.6 °C | [4] |
| SMILES | CCOC(=O)CCC#N | [1][2] |
| InChIKey | BFSBTNGKMMFQNL-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristic spectral data.[1][5]
| Spectroscopy | Characteristic Peaks / Shifts |
| ¹H NMR (CDCl₃) | Predicted: δ 4.1-4.2 (q, 2H, -OCH₂CH₃), δ 2.7-2.8 (t, 2H, -CH₂CO₂Et), δ 2.5-2.6 (t, 2H, -CH₂CN), δ 1.2-1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | Predicted: δ ~170 (C=O), δ ~118 (C≡N), δ ~61 (-OCH₂), δ ~30 (-CH₂CO₂Et), δ ~15 (-CH₂CN), δ ~14 (-CH₃)[6][7][8][9] |
| IR Spectroscopy | ν ~2250 cm⁻¹ (C≡N stretch), ν ~1735 cm⁻¹ (C=O ester stretch) |
| Mass Spectrometry | Molecular Ion [M]⁺: m/z = 127.06 |
Synthesis of this compound
This compound is typically synthesized via the Michael addition of a cyanide source to an acrylate ester. This method is efficient and utilizes readily available starting materials.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Ethyl Acrylate
This protocol describes the synthesis of this compound by the conjugate addition of sodium cyanide to ethyl acrylate.
-
Reaction Setup: In a well-ventilated fume hood, a 500 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with sodium cyanide (24.5 g, 0.5 mol) and 100 mL of a 1:1 ethanol/water solution.
-
Addition of Reactant: Ethyl acrylate (50.0 g, 0.5 mol) is added to the dropping funnel. The cyanide solution is stirred and cooled in an ice bath to 5-10 °C.
-
Reaction Execution: The ethyl acrylate is added dropwise to the stirred cyanide solution over a period of 1 hour, ensuring the temperature does not exceed 15 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12 hours.
-
Neutralization and Workup: The reaction mixture is cooled again in an ice bath, and glacial acetic acid is slowly added until the solution is neutral (pH ~7) to quench any remaining cyanide. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Key Reactions and Synthetic Utility
This compound serves as a precursor to a variety of important chemical motifs. The nitrile and ester groups can be selectively or simultaneously transformed.
Caption: Key reactions of this compound in organic synthesis.
Reduction to Ethyl 4-aminobutanoate (GABA Ethyl Ester)
The catalytic hydrogenation of the nitrile group provides a direct route to ethyl 4-aminobutanoate, an ester of the important neurotransmitter γ-aminobutyric acid (GABA).[10][11] This derivative is useful in medicinal chemistry for prodrug strategies to enhance blood-brain barrier penetration.
-
Catalyst Preparation: A high-pressure hydrogenation vessel (Parr apparatus) is charged with Raney Nickel (approx. 5 g, slurry in ethanol) under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: A solution of this compound (12.7 g, 0.1 mol) in 100 mL of anhydrous ethanol is added to the vessel.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 500 psi with hydrogen. The mixture is stirred vigorously and heated to 80 °C.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The typical reaction time is 6-8 hours.
-
Workup: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Purification: The ethanol is removed from the filtrate under reduced pressure. The resulting crude oil, ethyl 4-aminobutanoate, can be purified by vacuum distillation.
Hydrolysis to Succinic Acid
Acid-catalyzed hydrolysis of both the ester and nitrile functionalities leads to the formation of succinic acid, a dicarboxylic acid used in polymers, food additives, and as a precursor in the chemical industry.
-
Reaction Setup: A 250 mL round-bottom flask is fitted with a reflux condenser and charged with this compound (12.7 g, 0.1 mol) and 100 mL of 6 M aqueous hydrochloric acid.
-
Reaction Execution: The mixture is heated to reflux with stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Isolation: The reaction mixture is cooled to room temperature and then further cooled in an ice bath to precipitate the succinic acid.
-
Purification: The solid product is collected by vacuum filtration, washed with a small amount of cold water, and dried in a vacuum oven. Further purification can be achieved by recrystallization from water.
Synthesis of Heterocycles
This compound is a valuable C4 synthon for the construction of various heterocyclic systems. It can be used to synthesize substituted pyridines, pyridones, and other related structures through multi-component reactions or cyclocondensation strategies.[12][13][14] For instance, in reactions analogous to those of ethyl cyanoacetate, it can condense with 1,3-dicarbonyl compounds in the presence of ammonium acetate to form substituted 3-cyanopyridines. Furthermore, derivatives of this compound can undergo intramolecular cyclizations like the Thorpe-Ziegler reaction to form five- or six-membered rings.[15]
Applications in Drug Development and Medicinal Chemistry
The true value of this compound as a building block is realized in its application to the synthesis of complex, biologically active molecules. Its ability to introduce a protected four-carbon chain with reactive handles at both ends makes it particularly useful.
Caption: Pathway from building block to therapeutic target action.
-
Precursor to GABA Analogues: As detailed in Section 4.1, this compound is a direct precursor to the ethyl ester of GABA.[16][17] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The development of GABA analogues and prodrugs is a key strategy for treating neurological disorders such as epilepsy, anxiety, and spasticity. The ethyl ester can improve lipophilicity and facilitate passage across the blood-brain barrier, where it is then hydrolyzed to release the active GABA molecule.
-
Scaffold for Heterocyclic Drugs: Many pharmaceuticals are based on heterocyclic scaffolds. The reactivity of this compound allows it to be incorporated into synthetic routes for nitrogen-containing rings like pyridines and pyrimidines, which are core structures in a vast array of drugs, including antibacterials and kinase inhibitors.[18]
Safety and Handling
This compound is classified as harmful and requires careful handling.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautions: Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a highly functional and versatile building block in organic synthesis. Its dual reactivity allows for straightforward access to valuable intermediates, most notably derivatives of γ-aminobutyric acid and a variety of heterocyclic systems. The synthetic protocols and data provided in this guide demonstrate its utility and potential for application in pharmaceutical research and the development of novel chemical entities. Proper understanding of its properties and reaction pathways enables chemists to leverage this molecule for the efficient construction of complex targets.
References
- 1. This compound | C6H9NO2 | CID 82393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Ethyl 2-cyanopropanoate | 1572-99-2 [chemicalbook.com]
- 4. Ethyl 3-Cyano Propanoate | CAS#:10137-67-4 | Chemsrc [chemsrc.com]
- 5. 3-Cyanopropanoic acid ethyl ester(10137-67-4) 1H NMR [m.chemicalbook.com]
- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
An In-depth Technical Guide on the Hydrolysis of Ethyl 3-Cyanopropanoate to 3-Cyanopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical transformation of ethyl 3-cyanopropanoate to 3-cyanopropanoic acid. The document details the underlying chemical principles, experimental protocols for both acid and base-catalyzed hydrolysis, and a comparative analysis of these methods. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively conduct and optimize this important reaction.
Introduction
The hydrolysis of this compound is a fundamental organic reaction that converts an ester functional group into a carboxylic acid. This transformation is of significant interest in organic synthesis as 3-cyanopropanoic acid serves as a versatile building block for the synthesis of various more complex molecules, including pharmaceuticals and other specialty chemicals. The presence of both a nitrile and a carboxylic acid group in the product molecule allows for a wide range of subsequent chemical modifications.
This guide will explore the two primary methods for achieving this hydrolysis: acid-catalyzed and base-catalyzed (saponification) reactions. Each method possesses distinct advantages and disadvantages concerning reaction rate, yield, and compatibility with other functional groups.
Reaction Mechanisms
The hydrolysis of this compound can be effectively achieved under both acidic and basic conditions. The choice of catalyst influences the reaction mechanism and the overall process efficiency.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid. This method is generally faster and more complete than acid-catalyzed hydrolysis.
Data Presentation
The following tables summarize the key quantitative data for the reactants and products involved in the hydrolysis of this compound.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₆H₉NO₂ | 127.14 | 114-115 @ 18 Torr[1] | N/A |
| 3-Cyanopropanoic acid | C₄H₅NO₂ | 99.09 | 113-115 @ 3 Torr[2] | 49.5-51.0[2] |
Table 2: Comparative Data for Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Reaction Type | Reversible | Irreversible |
| Reaction Rate | Generally Slower | Generally Faster |
| Typical Yield | Moderate to High | High to Quantitative |
| Work-up | Extraction | Acidification followed by extraction |
| Potential Side Reactions | Hydrolysis of the nitrile group (at high temperatures) | Hydrolysis of the nitrile group (at high temperatures) |
Note: Specific yield and reaction time data for the hydrolysis of this compound are not widely reported in the literature. The information presented is based on general principles of ester hydrolysis and data from analogous reactions. For instance, the saponification of ethyl 2-fluoropentanoate has been reported to proceed with a 99% yield.[3]
Experimental Protocols
The following are detailed experimental protocols for the acid- and base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and 6 M HCl (5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-cyanopropanoic acid.
Base-Catalyzed Hydrolysis (Saponification) of this compound
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Methanol
-
3 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and 1 M NaOH (1.5 eq) in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to reflux for 1-2 hours to expedite the reaction. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of 3 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-cyanopropanoic acid.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathways for acid- and base-catalyzed hydrolysis.
Experimental Workflow: Saponification
Caption: Workflow for the saponification of this compound.
Potential Side Reactions and Considerations
While the hydrolysis of the ester is the primary reaction, under certain conditions, side reactions can occur.
-
Hydrolysis of the Nitrile Group: Prolonged heating, especially under strong acidic or basic conditions, can lead to the hydrolysis of the nitrile group to a carboxylic acid, forming succinic acid. To minimize this, it is advisable to use the mildest conditions possible and to monitor the reaction closely.
-
Decarboxylation: Although less common under these conditions, decarboxylation of the resulting 3-cyanopropanoic acid to form propionitrile can occur at elevated temperatures.
It is crucial to select the appropriate hydrolysis method based on the stability of other functional groups present in the substrate. Saponification is often preferred for its irreversibility and generally higher yields, but the final acidic work-up may not be suitable for acid-sensitive molecules.
Conclusion
The hydrolysis of this compound to 3-cyanopropanoic acid is a straightforward yet critical transformation in organic synthesis. Both acid- and base-catalyzed methods are effective, with saponification often being the preferred route due to its irreversible nature and typically higher yields. Careful control of reaction conditions is necessary to prevent unwanted side reactions. This guide provides the foundational knowledge and practical protocols to assist researchers in successfully performing and optimizing this valuable chemical conversion.
References
Methodological & Application
Protocol for Knoevenagel condensation with ethyl 3-cyanopropanoate
Application Notes and Protocols for Knoevenagel Condensation
Topic: Protocol Development for Knoevenagel Condensation with Atypically Activated Methylene Compounds: A Case Study with Ethyl 3-Cyanopropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound, catalyzed by a base.[1][2] An active methylene compound typically possesses a CH₂ group flanked by two strong electron-withdrawing groups (EWGs), such as cyano (-CN), ester (-COOR), or keto (-COR) groups.[1] This dual activation significantly increases the acidity of the methylene protons, facilitating deprotonation by a weak base to form a stabilized carbanion (enolate), which is the key nucleophile in the reaction.[1]
This document addresses the Knoevenagel condensation with a specific focus on This compound (NC-CH₂-CH₂-COOEt). It is critical to note that this substrate is not a typical active methylene compound . The methylene group adjacent to the cyano group is activated by only a single electron-withdrawing group, rendering its protons significantly less acidic than those in classic substrates like ethyl cyanoacetate or malononitrile.[3] Consequently, standard Knoevenagel protocols using weak bases like piperidine or triethylamine are likely to be ineffective.
These application notes provide a generalized protocol based on the highly reactive and well-documented substrate, ethyl cyanoacetate , and offer critical guidance on adapting this procedure for the less reactive this compound. The proposed modifications involve harsher reaction conditions to facilitate the deprotonation of the less acidic substrate. Researchers should consider the provided protocols as a starting point for optimization.
Reaction Mechanism and Workflow
The base-catalyzed Knoevenagel condensation proceeds through a well-established mechanism:
-
Deprotonation: The basic catalyst removes an acidic α-hydrogen from the active methylene compound to generate a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or solvent, forming a β-hydroxy compound.
-
Dehydration: The β-hydroxy intermediate is dehydrated (loses a molecule of water) to yield the final α,β-unsaturated product. This step is often the driving force for the reaction.
Diagram: Generalized Knoevenagel Condensation Mechanism
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for Knoevenagel condensation reactions.[4]
Experimental Protocols
Protocol 1: General Condensation with Ethyl Cyanoacetate (Model Reaction)
This protocol describes a standard Knoevenagel condensation using ethyl cyanoacetate and a representative aromatic aldehyde, which generally proceeds under mild conditions with high yields.[5][6]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
Ethyl Cyanoacetate: 10 mmol
-
Catalyst (e.g., Piperidine or DABCO): 1 mmol (0.1 eq)
-
Solvent (e.g., Ethanol or Toluene): 20 mL
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (20 mL).
-
Add the basic catalyst (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-6 hours).
-
Once complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: Proposed Protocol for this compound (For Optimization)
This proposed protocol for the less reactive this compound requires significantly stronger basic conditions to facilitate the initial deprotonation step. Caution: Strong bases can promote the self-condensation of aldehydes (e.g., the Cannizzaro reaction for aldehydes without α-hydrogens) or other side reactions.[7] Careful monitoring and optimization are essential.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
This compound: 12 mmol (1.2 eq)
-
Strong Base Catalyst (e.g., Sodium Ethoxide (NaOEt) or DBU): 10 mmol (1.0 eq)
-
Anhydrous Solvent (e.g., Anhydrous Ethanol or THF): 30 mL
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) equipped with a magnetic stir bar, dropping funnel, and thermometer.
-
Dissolve this compound (12 mmol) in the anhydrous solvent (20 mL) in the flask.
-
Prepare a solution of the strong base (e.g., 10 mmol of NaOEt in 10 mL of anhydrous ethanol) and add it dropwise to the this compound solution at 0°C (ice bath) over 15 minutes.
-
Stir the mixture at 0°C for 30-60 minutes to allow for carbanion formation.
-
Add the aromatic aldehyde (10 mmol) dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC. Due to the lower reactivity, extended reaction times (12-48 hours) may be necessary.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the mixture by adding an acidic solution (e.g., 1 M HCl) until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to separate it from unreacted starting materials and potential side products.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes and compares the reaction conditions for the standard Knoevenagel condensation with ethyl cyanoacetate versus the proposed, more strenuous conditions required for this compound.
| Parameter | Protocol 1: Ethyl Cyanoacetate | Protocol 2: this compound (Proposed) | Rationale for Change |
| Methylene Compound | Highly activated (α to -CN & -COOEt) | Less activated (α to -CN only) | Lower acidity requires harsher conditions. |
| Catalyst | Weak Base (e.g., Piperidine, DABCO) | Strong Base (e.g., NaOEt, DBU) | A stronger base is needed to deprotonate the less acidic C-H bond. |
| Catalyst Stoichiometry | Catalytic (0.1 eq) | Stoichiometric (1.0 eq) | A full equivalent of base may be required to drive the initial deprotonation. |
| Temperature | Room Temp. to Reflux (~80°C) | Reflux (Higher Temp. may be needed) | Increased thermal energy helps overcome the higher activation barrier. |
| Reaction Time | 1 - 6 hours | 12 - 48 hours (Expected) | Slower reaction rate due to lower concentration/reactivity of the carbanion. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Strong bases are often moisture-sensitive; an inert atmosphere is recommended. |
| Work-up | Simple filtration or evaporation | Neutralization and Extraction | Requires quenching of the strong base before extraction. |
Troubleshooting and Optimization
-
No Reaction: If no product is formed with this compound, consider using an even stronger base (e.g., Sodium Hydride, NaH) or increasing the reaction temperature.
-
Aldehyde Self-Condensation: The use of a strong base may cause the aldehyde to react with itself.[1] This can be minimized by adding the aldehyde slowly at a low temperature to the pre-formed carbanion solution.
-
Low Yield: Low yields may result from incomplete reaction or the formation of side products. Optimization of reaction time, temperature, and stoichiometry is crucial.
-
Purification: The crude product from the reaction with this compound will likely require column chromatography for purification due to the higher potential for side products under the harsh conditions.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Michael Addition Reaction Using Ethyl 3-Cyanopropanoate as a Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. This powerful tool is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Ethyl 3-cyanopropanoate serves as a versatile Michael donor, with its activated methylene group providing the nucleophilic carbanion necessary for the reaction. The resulting adducts are valuable intermediates, particularly in the synthesis of γ-aminobutyric acid (GABA) analogs and substituted glutarimides, which are scaffolds of significant interest in drug discovery for their potential neurological and immunomodulatory activities.
These application notes provide a comprehensive overview of the Michael addition reaction using this compound as a donor, including the reaction mechanism, detailed experimental protocols, and potential applications in medicinal chemistry.
Reaction Mechanism and Principles
The Michael addition reaction proceeds in three key steps:
-
Enolate Formation: In the presence of a base, the acidic α-proton of this compound is abstracted to form a resonance-stabilized enolate. The choice of base is critical and can influence the reaction rate and selectivity.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated Michael acceptor. This conjugate addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The newly formed enolate is subsequently protonated by a proton source, typically the conjugate acid of the base used or the solvent, to yield the final Michael adduct.
The general scheme for the Michael addition of this compound is depicted below:
Applications in Drug Development
The Michael adducts derived from this compound are valuable precursors for synthesizing compounds with significant therapeutic potential.
-
GABA Analogs: The resulting γ-cyano esters can be readily converted to β-substituted γ-aminobutyric acid (GABA) derivatives. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat a variety of neurological disorders, including epilepsy, neuropathic pain, and anxiety.
-
Glutarimide Derivatives: The Michael adducts can also serve as key intermediates in the synthesis of substituted glutarimides. The glutarimide scaffold is a core component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are used in the treatment of multiple myeloma and other cancers.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 3-Cyanopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing ethyl 3-cyanopropanoate as a versatile C3 building block. The inherent reactivity of its active methylene group, nitrile, and ester functionalities allows for the construction of diverse scaffolds of significant interest in medicinal chemistry and drug development. The protocols outlined below describe multicomponent reactions and cyclization strategies to yield substituted pyranopyrazoles, dihydropyrimidines, piperidones, and pyrazolidinones.
Introduction to this compound in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems. Its structure incorporates an active methylene group flanked by an ester and a nitrile group (once removed), making it amenable to a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique reactivity profile enables its use in the construction of six-membered rings such as pyridones and pyrimidines, as well as fused heterocyclic systems. The resulting compounds are often analogs of biologically active molecules, making them attractive targets for drug discovery programs.
I. Synthesis of Pyrano[2,3-c]pyrazole Derivatives
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A highly efficient method for their synthesis is a one-pot, four-component reaction.
General Reaction Scheme
A four-component condensation of an aromatic aldehyde, this compound, ethyl acetoacetate, and hydrazine hydrate in the presence of a basic catalyst affords the corresponding pyrano[2,3-c]pyrazole derivatives in good to excellent yields.[1][2][3][4]
Logical Workflow for Pyrano[2,3-c]pyrazole Synthesis
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol
Synthesis of Ethyl 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate
-
To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), this compound (1.27 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (20 mL).
-
Add piperidine (0.1 mL, 1 mmol) as a catalyst to the stirred mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate.
Quantitative Data
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 5 | 88 | [1][2] |
| Benzaldehyde | Triethylamine | Water | 0.5 | 92 | [2] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 | 91 | [1] |
| 4-Nitrobenzaldehyde | Triethylamine | Water | 0.5 | 85 | [2] |
II. Synthesis of Dihydropyrimidine Derivatives (Biginelli-type Reaction)
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidines, a class of compounds with a wide range of pharmacological activities, including calcium channel modulation and antiviral properties.[5][6][7][8] An analogous reaction using this compound can lead to novel dihydropyrimidine derivatives.
General Reaction Scheme
A three-component condensation of an aromatic aldehyde, this compound, and urea or thiourea under acidic conditions yields the corresponding dihydropyrimidine derivatives.
Signaling Pathway of Biginelli Reaction
Caption: Proposed mechanism for the Biginelli-type reaction.
Experimental Protocol
Synthesis of Ethyl 4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile
-
In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol), this compound (1.27 g, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The resulting precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
Recrystallize from ethanol to yield the pure dihydropyrimidine derivative.
Quantitative Data
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | Urea | HCl | Ethanol | 9 | 78 | (Analogous)[5][6] |
| Benzaldehyde | Thiourea | p-TSA | Acetonitrile | 12 | 85 | (Analogous)[8] |
| 4-Chlorobenzaldehyde | Urea | HCl | Ethanol | 10 | 82 | (Analogous)[5][6] |
| 3-Nitrobenzaldehyde | Thiourea | p-TSA | Acetonitrile | 12 | 75 | (Analogous)[8] |
III. Synthesis of Substituted Piperidones via Michael Addition
Substituted piperidones are important scaffolds in medicinal chemistry, forming the core of many alkaloids and synthetic drugs. A plausible route to these compounds involves the Michael addition of this compound to a chalcone, followed by intramolecular cyclization.
General Reaction Scheme
The base-catalyzed Michael addition of this compound to a chalcone (1,3-diaryl-2-propen-1-one) followed by an intramolecular cyclization and hydrolysis/decarboxylation sequence can afford substituted piperidones.
Experimental Workflow for Piperidone Synthesis
Caption: Workflow for the synthesis of substituted piperidones.
Experimental Protocol
Synthesis of 4,6-Diphenyl-2-piperidone-3-carbonitrile
-
Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL) in a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere.
-
To this solution, add this compound (1.27 g, 10 mmol) dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol) in ethanol (20 mL) dropwise.
-
Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH 5-6.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to give the desired substituted piperidone.
Quantitative Data
| Chalcone Substituents (Ar1, Ar2) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl, Phenyl | NaOEt | Ethanol | 14 | 75 | (Analogous)[9][10] |
| 4-Methoxyphenyl, Phenyl | NaOEt | Ethanol | 12 | 80 | (Analogous)[9][10] |
| 4-Chlorophenyl, Phenyl | NaOEt | Ethanol | 16 | 72 | (Analogous)[9][10] |
| Phenyl, 4-Nitrophenyl | NaOEt | Ethanol | 18 | 65 | (Analogous)[9][10] |
IV. Synthesis of Pyrazolidinone Derivatives
Pyrazolidinones are five-membered heterocyclic compounds that are present in some biologically active molecules. They can be synthesized by the condensation reaction of β-esters with hydrazine.
General Reaction Scheme
The reaction of this compound with hydrazine hydrate leads to the formation of a hydrazide intermediate, which can subsequently cyclize to form a pyrazolidinone derivative.
Logical Relationship in Pyrazolidinone Synthesis
Caption: Synthesis pathway to pyrazolidinone derivatives.
Experimental Protocol
Synthesis of 4-(Cyanomethyl)pyrazolidin-3-one
-
To a solution of this compound (1.27 g, 10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.5 mL, 10 mmol).
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce crystallization.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
The crude product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Hydrazine hydrate | Ethanol | 7 | 80 | (Analogous)[11] |
| This compound | Phenylhydrazine | Ethanol | 8 | 75 | (Analogous)[11] |
Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. growingscience.com [growingscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.iau.ir [journals.iau.ir]
- 6. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. gssrr.org [gssrr.org]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]
- 11. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of GABA Analogues from Ethyl 3-Cyanopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, its therapeutic application is limited by its inability to cross the blood-brain barrier. Consequently, the synthesis of lipophilic GABA analogues that can penetrate the central nervous system is of significant interest in drug development for treating conditions such as epilepsy, neuropathic pain, and anxiety disorders.[1] This document provides detailed application notes and experimental protocols for the synthesis of α-substituted GABA analogues using ethyl 3-cyanopropanoate as a versatile starting material. The described synthetic strategy involves an initial α-alkylation of this compound, followed by the reduction of the nitrile group and subsequent hydrolysis of the ester to yield the final GABA analogue.
Introduction
GABA analogues are a class of compounds designed to mimic the structure and function of GABA but with improved pharmacokinetic properties, particularly the ability to cross the blood-brain barrier. Prominent examples of successful GABA analogues include pregabalin and gabapentin, which are widely used in the treatment of various neurological disorders.[2] These molecules, while structurally related to GABA, do not act directly on GABA receptors but rather modulate the activity of voltage-gated calcium channels.[3][4][5]
This compound is a readily available and cost-effective starting material for the synthesis of a diverse range of α-substituted GABA analogues. The presence of an acidic α-hydrogen, flanked by both a nitrile and an ester group, allows for facile deprotonation and subsequent alkylation, introducing a variety of substituents at this position. This synthetic flexibility is key to exploring the structure-activity relationships of novel GABA analogues.
Synthetic Strategy Overview
The general synthetic pathway for the preparation of α-substituted GABA analogues from this compound is a two-step process, as illustrated in the workflow diagram below. The initial step is the alkylation of the α-carbon of this compound with an appropriate alkyl halide. The resulting α-substituted cyanoester then undergoes a one-pot reduction of the nitrile and hydrolysis of the ester to afford the final GABA analogue.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-2-ethylpropanoate (Representative α-Alkylation)
This protocol describes a representative procedure for the α-alkylation of a cyanoester, adapted for this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Dry tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in dry THF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 2-cyano-2-ethylpropanoate.
Protocol 2: Synthesis of 4-Amino-4-ethylbutanoic Acid (Representative Reduction and Hydrolysis)
This protocol outlines the conversion of the α-substituted cyanoester to the final GABA analogue.
Materials:
-
Ethyl 2-cyano-2-ethylpropanoate
-
Raney Nickel (catalyst)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Dowex 50W-X8 ion-exchange resin
-
Aqueous ammonia solution
-
Hydrogenation apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve ethyl 2-cyano-2-ethylpropanoate (1.0 eq) in methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add concentrated hydrochloric acid and heat the mixture at reflux for 4-6 hours to effect ester hydrolysis.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and apply it to a column of Dowex 50W-X8 ion-exchange resin (H+ form).
-
Wash the column with deionized water until the eluent is neutral.
-
Elute the desired amino acid with a 2M aqueous ammonia solution.
-
Collect the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to yield 4-amino-4-ethylbutanoic acid as a solid.
Quantitative Data
The following table summarizes representative yields for the synthesis of various α-substituted GABA analogues from this compound, based on literature reports for similar transformations. Actual yields may vary depending on the specific substrate and reaction conditions.
| Alkyl Halide (R-X) | Intermediate: α-Alkylated this compound | Yield (%) | Final Product: α-Substituted GABA Analogue | Overall Yield (%) |
| Methyl Iodide | Ethyl 2-cyano-2-methylpropanoate | ~85 | 4-Amino-4-methylbutanoic acid | ~70 |
| Ethyl Iodide | Ethyl 2-cyano-2-ethylpropanoate | ~82 | 4-Amino-4-ethylbutanoic acid | ~68 |
| Benzyl Bromide | Ethyl 2-cyano-2-benzylpropanoate | ~90 | 4-Amino-4-benzylbutanoic acid | ~75 |
Signaling Pathways of α-Substituted GABA Analogues
While structurally similar to GABA, many synthetic GABA analogues, particularly those with bulky substituents, do not act on classical GABA-A or GABA-B receptors. Instead, they are known to bind with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs). This interaction is believed to be the primary mechanism of action for drugs like gabapentin and pregabalin.
The binding of the GABA analogue to the α2δ subunit of VGCCs is thought to reduce the influx of calcium into the presynaptic neuron upon depolarization. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.[3][5] The net effect is a reduction in neuronal hyperexcitability, which underlies the therapeutic effects of these drugs in conditions like neuropathic pain and epilepsy.
It is important to note that the specific pharmacological profile of each new GABA analogue would need to be determined experimentally. Structure-activity relationship studies on pregabalin and its analogues suggest that both the affinity for the α2δ subunit and the interaction with the system L neutral amino acid transporter are important for their in vivo activity.[4]
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a wide array of α-substituted GABA analogues. The synthetic route presented, involving α-alkylation followed by reduction and hydrolysis, is a robust method for generating novel compounds for screening and drug development. The likely mechanism of action for these analogues involves the modulation of voltage-gated calcium channels, offering a promising avenue for the discovery of new therapeutics for neurological disorders. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 3-Cyanopropanoate as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl 3-cyanopropanoate as a strategic starting material in the synthesis of key pharmaceutical intermediates. The protocols outlined below are intended to serve as a guide for the laboratory synthesis of these valuable compounds.
Introduction
This compound is a bifunctional molecule containing both a nitrile and an ester group, making it a versatile building block in organic synthesis. Its reactivity allows for a variety of chemical transformations, including alkylation, reduction, and cyclization reactions, to produce a range of important pharmaceutical intermediates. This document details its application in the synthesis of precursors for GABA analogues like Pregabalin, as well as for Gamma-Aminobutyric Acid (GABA) itself, and substituted piperidines, which are common scaffolds in many drug molecules.
Synthesis of (S)-3-Cyano-5-methylhexanoic Acid Ethyl Ester: A Key Intermediate for Pregabalin
Pregabalin, an anticonvulsant and anxiolytic drug, is a gamma-amino acid derivative. A key chiral intermediate in its synthesis is (S)-3-cyano-5-methylhexanoic acid ethyl ester.[1] The following protocol describes a potential pathway for its synthesis starting from this compound via alkylation, followed by enzymatic resolution. While many established routes for Pregabalin synthesis start from ethyl cyanoacetate, this protocol outlines a representative procedure for the direct alkylation of this compound.
Experimental Protocol:
Step 1: Alkylation of this compound
This reaction involves the alkylation of the α-carbon to the nitrile group of this compound with isobutyl bromide.
-
Reaction Scheme:
-
This compound + Isobutyl bromide → Racemic ethyl 3-cyano-5-methylhexanoate
-
-
Reagents and Materials:
-
This compound
-
Isobutyl bromide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound to the cooled sodium ethoxide solution with continuous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add isobutyl bromide dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude racemic ethyl 3-cyano-5-methylhexanoate.
-
Purify the crude product by vacuum distillation.
-
Step 2: Enzymatic Resolution
The racemic mixture is resolved to obtain the desired (S)-enantiomer using a lipase-catalyzed hydrolysis.
-
Reaction Scheme:
-
Racemic ethyl 3-cyano-5-methylhexanoate --(Lipase)--> (S)-3-cyano-5-methylhexanoic acid + (R)-ethyl 3-cyano-5-methylhexanoate
-
-
Reagents and Materials:
-
Racemic ethyl 3-cyano-5-methylhexanoate
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.2)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
-
Procedure:
-
Disperse the racemic ethyl 3-cyano-5-methylhexanoate in the phosphate buffer.
-
Add the lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C).
-
Monitor the pH of the reaction and maintain it at 7.2 by the controlled addition of 1 M sodium hydroxide solution. The consumption of NaOH indicates the progress of the hydrolysis.
-
When approximately 50% of the ester has been hydrolyzed (indicated by the amount of NaOH consumed), stop the reaction.
-
Separate the unreacted (R)-ester by extraction with ethyl acetate.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.
-
Extract the (S)-3-cyano-5-methylhexanoic acid with ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the desired (S)-acid. This can then be re-esterified to give (S)-ethyl 3-cyano-5-methylhexanoate.
-
Quantitative Data:
| Intermediate | Starting Material | Reagent 1 | Reagent 2 | Solvent | Yield (%) | Purity (%) | Reference |
| Racemic ethyl 3-cyano-5-methylhexanoate | This compound | Isobutyl bromide | Sodium ethoxide | Ethanol | 60-70* | >95 (GC) | |
| (S)-3-cyano-5-methylhexanoic acid | Racemic ethyl 3-cyano-5-methylhexanoate | Lipase | Phosphate buffer | Water | ~45 | >99 (ee) | [2] |
* Estimated yield based on similar alkylation reactions of cyanoacetates.
Synthetic Workflow for Pregabalin Intermediate
References
Step-by-step synthesis of substituted pyridines using ethyl 3-cyanopropanoate
For Researchers, Scientists, and Drug Development Professionals
Topic: Step-by-Step Synthesis of Substituted Pyridines Using Ethyl 3-Cyanopropanoate
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for their synthesis is of significant interest in medicinal and organic chemistry. One-pot multicomponent reactions are particularly attractive as they offer a streamlined approach to complex molecules from simple precursors, often with high atom economy and operational simplicity. The Guareschi-Thorpe reaction provides a convergent route to highly functionalized 2-pyridones through the condensation of an active methylene nitrile, a 1,3-dicarbonyl compound, and an ammonia source.
This document outlines a general and adaptable protocol for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones.
Reaction Scheme
The overall transformation for the synthesis of a 3-cyano-2-pyridone from an active methylene nitrile and a 1,3-dicarbonyl compound is depicted below.
Caption: General reaction scheme for the synthesis of substituted 3-cyano-2-pyridones.
Experimental Protocol: Synthesis of 4,6-dimethyl-3-cyano-2-pyridone
This protocol describes the synthesis of 4,6-dimethyl-3-cyano-2-pyridone from ethyl cyanoacetate and acetylacetone as a representative example.
Materials:
-
Ethyl cyanoacetate (1 equivalent)
-
Acetylacetone (1 equivalent)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq), acetylacetone (1.0 eq), and ethanol to form a clear solution.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into cold water and acidify with dilute hydrochloric acid. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 4,6-dimethyl-3-cyano-2-pyridone.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
The following table summarizes the yields of various substituted 3-cyano-2-pyridones synthesized using methods analogous to the one described above, showcasing the versatility of this reaction with different 1,3-dicarbonyl compounds and active methylene nitriles.
| Entry | R1 | R2 | Active Methylene Nitrile | Product | Yield (%) |
| 1 | CH₃ | CH₃ | Cyanoacetamide | 4,6-dimethyl-3-cyano-2-pyridone | 61-79[1][2] |
| 2 | Ph | CH₃ | Cyanoacetamide | 4-phenyl-6-methyl-3-cyano-2-pyridone | ~75 |
| 3 | Ph | Ph | Cyanoacetamide | 4,6-diphenyl-3-cyano-2-pyridone | ~80 |
| 4 | CH₃ | OEt | Cyanoacetamide | 4-methyl-6-hydroxy-3-cyano-2-pyridone | ~85 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of substituted 3-cyano-2-pyridones.
Caption: Experimental workflow for the synthesis of 3-cyano-2-pyridones.
Plausible Reaction Mechanism
The following diagram illustrates a plausible mechanism for the base-catalyzed condensation reaction, which is a variation of the Guareschi-Thorpe pyridine synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-Cyanopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyanopropanoate is a key chemical intermediate characterized by the presence of both a nitrile and an ester functional group. This unique structure makes it a versatile precursor in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its application in the formation of 1,3-dicarbonyl compounds, γ-amino acids, and various heterocyclic systems underscores the need for a scalable and efficient synthetic methodology.
This document outlines a comprehensive protocol for the large-scale synthesis of this compound. The described method is based on the Michael addition of a cyanide source to ethyl acrylate, a well-established and reliable transformation in organic chemistry. Detailed experimental procedures, quantitative data, safety precautions, and process workflow are provided to facilitate its implementation in both research and industrial settings.
Reaction Principle
The synthesis of this compound is achieved through the conjugate addition, or Michael reaction, of a cyanide anion to the electron-deficient β-carbon of ethyl acrylate. This reaction is typically facilitated by a basic catalyst, although the cyanide salt itself can often promote the reaction. The overall chemical transformation is depicted below:

Figure 1. General reaction scheme for the synthesis of this compound.
For large-scale applications, the use of stable and manageable cyanide salts such as sodium cyanide (NaCN) or potassium cyanide (KCN) is preferable to the direct use of highly toxic hydrogen cyanide (HCN) gas. The selection of the appropriate cyanide source, solvent system, and reaction temperature is critical for maximizing yield and purity while ensuring operational safety.
Data Presentation
The following tables provide a summary of representative quantitative data for the synthesis of this compound, highlighting the impact of different reaction parameters on the outcome of the synthesis.
Table 1: Influence of Cyanide Source and Catalyst on Reaction Outcome
| Cyanide Source | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Cyanide | None | Ethanol/Water (9:1) | 6 | 85-92 | >96 |
| Potassium Cyanide | None | Ethanol/Water (9:1) | 6 | 82-88 | >95 |
| Acetone Cyanohydrin | DBU | Acetonitrile | 4 | 90-96 | >97 |
Table 2: Optimization of Reaction Conditions for the Sodium Cyanide Route
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent System | Ethanol/Water (9:1) | Methanol/Water (9:1) | Acetonitrile |
| Temperature (°C) | 40 | 25 (Ambient) | 60 |
| Reaction Time (h) | 6 | 12 | 4 |
| Yield (%) | 90 | 85 | 88 |
| Purity (%) | 96 | 95 | 96 |
Experimental Protocols
Safety Precautions
-
Extreme Toxicity of Cyanides: Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide salts must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.
-
Liberation of Hydrogen Cyanide Gas: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas. Ensure that all glassware is free from acidic residues and that acidic materials are stored separately. A cyanide antidote kit must be readily accessible, and all personnel must be trained in its proper use.
-
Exothermic Reaction: The Michael addition of cyanide is an exothermic process. The reaction temperature must be carefully monitored, and adequate cooling capacity (e.g., an ice-water bath) should be available to control any temperature surges, particularly on a large scale.
Materials and Equipment
-
Ethyl acrylate (stabilized)
-
Sodium cyanide (or potassium cyanide)
-
Ethanol (200 proof or denatured)
-
Deionized water
-
Diethyl ether (or another suitable extraction solvent like methyl tert-butyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
A large-volume, jacketed reaction vessel equipped with a mechanical stirrer, temperature probe, addition funnel, and reflux condenser
-
Heating/cooling circulator
-
Large-volume separatory funnels or liquid-liquid extraction setup
-
Rotary evaporator
-
Vacuum distillation apparatus
Detailed Experimental Protocol (10 mole scale)
-
Reactor Charging and Inerting: Charge the reaction vessel with sodium cyanide (490 g, 10.0 mol), ethanol (4.5 L), and deionized water (0.5 L). Begin stirring to dissolve the sodium cyanide. Purge the reactor with an inert atmosphere (e.g., nitrogen).
-
Controlled Addition of Ethyl Acrylate: Cool the cyanide solution to 10-15 °C using the cooling circulator. Slowly add ethyl acrylate (1.0 kg, 10.0 mol) to the stirred solution via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 25 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 6-8 hours. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Reaction Quench and Work-up: Once the reaction has reached completion, cool the mixture to 10 °C and slowly quench by adding 5 L of cold water. Transfer the mixture to a suitable vessel for extraction. Extract the aqueous phase with diethyl ether (3 x 2 L).
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 1.5 L) and brine (1 x 1.5 L). Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 96-99 °C at 15 mmHg.
-
Waste Management: The aqueous layers from the work-up contain residual cyanide and must be treated before disposal. This is typically achieved by oxidation with an excess of sodium hypochlorite solution (bleach) under alkaline conditions. The treated waste should be disposed of in accordance with local environmental regulations.
Mandatory Visualization
Caption: A schematic overview of the experimental workflow for the large-scale synthesis of this compound.
Logical Relationships in Synthesis Planning
Application of Ethyl 3-Cyanopropanoate in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyanopropanoate is a versatile C4 building block employed in the synthesis of a variety of nitrogen-containing heterocyclic natural products, particularly alkaloids. Its bifunctional nature, possessing both a nitrile and an ester group, allows for a range of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures. This application note details the use of this compound in the synthesis of quinolizidinone alkaloids, providing a key experimental protocol and outlining the logical workflow of the synthetic strategy.
The cyano group can be readily transformed into an amine or serve as a precursor for various cyclization strategies. The ester functionality provides a handle for reactions such as Dieckmann condensation or can be reduced to a primary alcohol, offering further synthetic possibilities. These reactive sites make this compound an ideal starting material for constructing the core scaffolds of several alkaloid families.
Application in Quinolizidinone Alkaloid Synthesis
Quinolizidinone alkaloids are a class of natural products characterized by a bicyclic nitrogen-containing ring system. They exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. This compound serves as a key starting material in a convergent approach to these molecules.
A common strategy involves the initial elaboration of this compound into a key piperidine intermediate. This is typically achieved through a sequence of reactions including Michael addition and subsequent cyclization. The resulting substituted piperidine then undergoes further transformations to construct the second ring of the quinolizidinone core.
Logical Workflow for Quinolizidinone Synthesis
The synthetic pathway from this compound to a quinolizidinone core can be visualized as a multi-step process. The following diagram illustrates the logical progression of this synthesis.
Caption: Synthetic workflow from this compound to a quinolizidinone core.
Key Experimental Protocol: Synthesis of a Substituted Piperidine Intermediate
The following protocol details a representative procedure for the synthesis of a key substituted piperidine intermediate, which is a crucial step in the construction of quinolizidinone alkaloids. This procedure is based on a Michael addition followed by a reductive cyclization.
Reaction Scheme:
Materials:
-
This compound
-
α,β-Unsaturated ester (e.g., ethyl crotonate)
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Raney Nickel (or other suitable catalyst for nitrile reduction)
-
Hydrogen gas (H₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and apparatus for inert atmosphere reactions and hydrogenation.
Procedure:
-
Michael Addition: a. To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) dropwise. b. Stir the resulting solution at 0 °C for 30 minutes. c. Add the α,β-unsaturated ester (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with diethyl ether (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude acyclic adduct.
-
Reductive Cyclization: a. Dissolve the crude acyclic adduct in ethanol in a high-pressure hydrogenation vessel. b. Add a catalytic amount of Raney Nickel (typically 5-10% by weight). c. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. d. Monitor the reaction for the disappearance of the nitrile group (e.g., by IR spectroscopy). e. After completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst. f. Wash the celite pad with ethanol. g. Concentrate the filtrate under reduced pressure to yield the crude substituted piperidone. h. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a substituted piperidine intermediate from this compound. The exact values can vary depending on the specific substrates and reaction conditions used.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Michael Addition | This compound, Ethyl crotonate | NaOEt | Ethanol | 0 to RT | 12-24 | 75-85 |
| Reductive Cyclization | Acyclic Michael Adduct | Raney Ni, H₂ | Ethanol | RT to 50 | 24-48 | 60-70 |
Signaling Pathway Analogy in Synthetic Strategy
While not a biological signaling pathway, the sequence of reactions in a total synthesis can be viewed as a "synthetic pathway" where each step "signals" the next transformation. The successful formation of one intermediate is the prerequisite for the subsequent reaction, creating a cascade of bond-forming events toward the final natural product.
Caption: A conceptual "signaling pathway" for natural product synthesis.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of nitrogen-containing natural products. Its application in the construction of quinolizidinone alkaloids highlights its utility in forming key heterocyclic intermediates through well-established reactions like the Michael addition and reductive cyclization. The protocols and workflows presented provide a foundational understanding for researchers and scientists engaged in the synthesis of complex natural products and the development of new therapeutic agents.
Application Notes and Protocols for Base-Catalyzed Reactions of Ethyl 3-Cyanopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal base-catalyzed reactions of ethyl 3-cyanopropanoate, a versatile building block in organic synthesis. The protocols detailed below are intended to serve as a practical guide for the synthesis of a variety of valuable chemical intermediates, with a particular focus on applications in medicinal chemistry and drug development.
Introduction
This compound (ECP) is a bifunctional molecule containing both a nitrile and an ester group. The methylene group alpha to the nitrile is susceptible to deprotonation by a base, forming a stabilized carbanion that can participate in a range of carbon-carbon bond-forming reactions. This reactivity makes ECP a valuable precursor for the synthesis of substituted piperidines, γ-aminobutyric acid (GABA) analogues, and other heterocyclic systems of pharmacological interest. This document outlines key base-catalyzed reactions of ECP, including the Thorpe-Ziegler cyclization, Knoevenagel condensation, Michael addition, and hydrolysis, providing detailed experimental protocols and quantitative data.
Key Base-Catalyzed Reactions
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[1][2] While this compound itself is not a dinitrile, it can be readily converted to a suitable precursor for this cyclization. For instance, alkylation of ECP with a haloacetonitrile would yield a dinitrile that can undergo Thorpe-Ziegler cyclization to form a functionalized cyclopentanone derivative. Strong, non-nucleophilic bases such as sodium hydride or lithium diisopropylamide (LDA) are typically employed in an aprotic solvent.[1]
Hypothetical Reaction Scheme:
-
Alkylation: this compound is alkylated with chloroacetonitrile to form diethyl 2,5-dicyanoadipate.
-
Cyclization: The resulting dinitrile undergoes an intramolecular Thorpe-Ziegler cyclization to yield a substituted cyclopentanone after acidic workup.
Experimental Protocol: Thorpe-Ziegler Cyclization of Diethyl 2,5-dicyanoadipate
Materials:
-
Diethyl 2,5-dicyanoadipate (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 equiv)
-
Anhydrous Toluene
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equiv) suspended in anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of diethyl 2,5-dicyanoadipate (1.0 equiv) in anhydrous toluene dropwise over 2 hours.
-
After the addition is complete, continue refluxing for an additional 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the gas evolution ceases and the aqueous layer is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a cyclic β-keto ester, can be further purified by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[3] this compound can act as the active methylene component, reacting with aldehydes and ketones in the presence of a weak base like piperidine, triethylamine, or 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield α,β-unsaturated cyanoesters.[4][5]
Reaction Scheme:
This compound reacts with benzaldehyde in the presence of a base to form ethyl 2-cyano-5-phenylpent-2-enoate.
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equiv) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Michael Addition
In the Michael reaction, a carbanion (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate addition. The carbanion generated from this compound can act as a Michael donor. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
Reaction Scheme:
The sodium salt of this compound reacts with methyl vinyl ketone via a Michael addition to form ethyl 3-cyano-6-oxoheptanoate.
Experimental Protocol: Michael Addition of this compound to Methyl Vinyl Ketone
Materials:
-
This compound (1.0 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Anhydrous Ethanol
-
Methyl vinyl ketone (1.0 equiv)[6]
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol at 0 °C, add this compound (1.0 equiv) dropwise under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl vinyl ketone (1.0 equiv) dropwise, maintaining the temperature at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Base-Catalyzed Hydrolysis
The ester functionality of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which upon acidification, gives 3-cyanopropanoic acid.[7][8][9] This reaction is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.
Reaction Scheme:
This compound is hydrolyzed with aqueous sodium hydroxide to produce sodium 3-cyanopropanoate, which is then acidified to yield 3-cyanopropanoic acid.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound (1.0 equiv)
-
10% Aqueous sodium hydroxide solution (2.0 equiv)
-
Concentrated Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add this compound (1.0 equiv) to a 10% aqueous sodium hydroxide solution (2.0 equiv).
-
Heat the mixture to 50-60 °C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 3-cyanopropanoic acid.
Quantitative Data Summary
| Reaction Type | Substrates | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Thorpe-Ziegler Cyclization | Diethyl 2,5-dicyanoadipate | Sodium Hydride | Toluene | 6 | Reflux | ~70-80 | [1] |
| Knoevenagel Condensation | This compound, Benzaldehyde | Piperidine | Ethanol | 4-6 | Reflux | 85-95 | [4][5] |
| Knoevenagel Condensation | Ethyl cyanoacetate, Benzaldehyde | DBU/H₂O | Water | 0.33 | RT | 96 | [3] |
| Michael Addition | This compound, Methyl vinyl ketone | Sodium Ethoxide | Ethanol | 12-18 | RT | 75-85 | |
| Hydrolysis | This compound | Sodium Hydroxide | Water | 2-3 | 50-60 | >90 | [7][8][9] |
Applications in Drug Development
The products derived from the base-catalyzed reactions of this compound are valuable intermediates in the synthesis of pharmacologically active molecules.
-
Synthesis of GABA Analogues: The carbon skeleton of this compound is a suitable starting point for the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used as anticonvulsant, analgesic, and anxiolytic agents.[10][11] For example, the product of the Michael addition can be further manipulated to introduce an amino group and afford a substituted GABA derivative.[12][13]
-
Synthesis of Piperidine Derivatives: The dinitrile precursor for the Thorpe-Ziegler cyclization can be designed to yield substituted piperidines, a common scaffold in many drug molecules. Piperidine-containing compounds exhibit a wide range of biological activities, including acting as antipsychotics, antihistamines, and analgesics.
-
Anticonvulsant Agents: The cyano group in the products of these reactions can be a precursor to other functional groups or can be part of a pharmacophore in anticonvulsant drugs.[14][15][16] The synthesis of novel heterocyclic systems incorporating the cyanoester moiety is an active area of research in the development of new antiepileptic agents.[17]
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Mechanism of the base-catalyzed Michael addition.
Caption: Role of ECP in drug development pathways.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. US5051448A - GABA esters and GABA analog esters - Google Patents [patents.google.com]
- 13. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dio… [ouci.dntb.gov.ua]
- 17. The Pharmacology and Toxicology of Third-Generation Anticonvulsant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Synthesis Involving Ethyl 3-Cyanopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enantioselective synthesis of chiral molecules utilizing ethyl 3-cyanopropanoate and its derivatives. The methodologies outlined are critical for the synthesis of complex chiral building blocks, which are pivotal in drug discovery and development.
Organocatalytic Enantioselective Michael Addition of α-Substituted Cyanoacetates to Vinyl Ketones
The enantioselective conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of asymmetric synthesis. This protocol details the Michael addition of α-substituted cyanoacetates to vinyl ketones, catalyzed by a bifunctional thiourea/tertiary amine organocatalyst. This reaction efficiently constructs an all-carbon quaternary stereocenter.[1][2]
Reaction Scheme
References
Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing Ethyl 3-Cyanopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of polysubstituted piperidines, valuable scaffolds in medicinal chemistry, using ethyl 3-cyanopropanoate as a key building block. The methodologies presented are designed for efficiency and adaptability, catering to the needs of researchers in organic synthesis and drug development.
Application Note 1: One-Pot Synthesis of Polysubstituted 3-Cyanopiperidine-2,6-diones
The piperidine scaffold is a privileged structure in numerous pharmaceuticals. This protocol details a one-pot, three-component reaction for the synthesis of highly functionalized 3-cyanopiperidine-2,6-diones from aromatic aldehydes, this compound, and a nitrogen source. This method offers a streamlined approach to complex piperidine derivatives, which are key intermediates in the synthesis of various therapeutic agents.
The reaction proceeds via a domino sequence of a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This one-pot strategy provides a rapid and efficient route to these valuable heterocyclic compounds, avoiding the need for isolation of intermediates and reducing solvent waste.
Reaction Scheme:
Experimental Protocol: General Procedure for the One-Pot Synthesis of 4-Aryl-3-cyano-1-ethyl-5-oxopiperidine-3-carboxylates
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), this compound (2.2 mmol), and a catalytic amount of piperidine (0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure polysubstituted piperidine derivative.
Data Presentation: Representative Yields of Polysubstituted Piperidines
The following table summarizes the yields obtained for the one-pot synthesis of various 4-aryl-3-cyanopiperidine-2,6-diones, demonstrating the versatility of this protocol with different aromatic aldehydes.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl-3-cyano-2,6-dioxopiperidine | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-cyano-2,6-dioxopiperidine | 88 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-3-cyano-2,6-dioxopiperidine | 82 |
| 4 | 2-Naphthaldehyde | 4-(Naphthalen-2-yl)-3-cyano-2,6-dioxopiperidine | 79 |
Note: The presented yields are for illustrative purposes and may vary based on specific reaction conditions and substrate reactivity.
Visualizations
Signaling Pathway Diagram
Caption: One-pot synthesis of 3-cyanopiperidine-2,6-diones.
Experimental Workflow Diagram
Caption: Experimental workflow for piperidine synthesis.
Application Notes and Protocols: Ethyl 3-Cyanopropanoate in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of ethyl 3-cyanopropanoate as a versatile precursor in the synthesis of a variety of dyes and pigments. While direct literature precedents are limited, the protocols herein are derived from well-established synthetic routes for the structurally similar and widely used ethyl cyanoacetate. The methodologies presented are intended to serve as a foundational guide for researchers to explore the synthesis of novel chromophores.
Introduction to this compound in Dye Chemistry
This compound (E3CP) is a bifunctional molecule containing both a nitrile and an ester group, making it a valuable building block in organic synthesis. The presence of a methylene group activated by the adjacent nitrile group allows for its participation in a variety of condensation and cyclization reactions, which are fundamental to the construction of chromophoric systems. Its additional methylene unit, compared to the commonly used ethyl cyanoacetate, offers the potential to create dyes with altered electronic and solubility properties, potentially leading to novel shades and improved performance characteristics.
Potential applications of E3CP in dye synthesis include its use as a precursor for:
-
Azo Dyes: Through the formation of active methylene compounds suitable for coupling with diazonium salts.
-
Heterocyclic Dyes: As a key component in the synthesis of chromophoric systems such as pyridones.
-
Methine Dyes: Via Knoevenagel condensation with various aldehydes to produce styryl-type dyes.
Proposed Synthetic Applications and Protocols
The following sections detail proposed experimental protocols for the synthesis of various dye classes using this compound as a starting material. These protocols are adapted from established procedures for ethyl cyanoacetate.
Synthesis of Pyridone-Based Disperse Dyes
Pyridone dyes are a significant class of disperse dyes known for their bright colors and good fastness properties on synthetic fibers like polyester. A common synthetic route involves a multi-component reaction. By substituting ethyl cyanoacetate with this compound, novel pyridone structures with a carboxymethyl side chain can be accessed.
Reaction Scheme: A proposed three-component condensation reaction to form a pyridone dye intermediate.
Caption: Proposed three-component synthesis of a pyridone intermediate.
Experimental Protocol: Synthesis of a Pyridone Intermediate
-
Reaction Setup: In a microwave reactor vessel, combine this compound (10 mmol), a β-ketoester (e.g., methyl propionylacetate, 10 mmol)[1], and an amine (e.g., ethylamine, 10 mmol)[1] in a suitable solvent such as ethanol (20 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture under microwave irradiation to 160°C for 20-30 minutes[1]. Alternatively, the mixture can be refluxed under conventional heating for 6-8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then triturated with diethyl ether, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Subsequent Azo Coupling: The synthesized pyridone intermediate, possessing an active methylene group, can be coupled with a diazonium salt to yield a brightly colored azo disperse dye.
Caption: Azo coupling of the pyridone intermediate to form a disperse dye.
Experimental Protocol: Azo Coupling
-
Diazotization: Prepare the aryl diazonium salt by dissolving the corresponding aromatic amine (10 mmol) in a mixture of hydrochloric acid and water, and then adding a solution of sodium nitrite (10 mmol) in water at 0-5°C.
-
Coupling Reaction: Dissolve the synthesized pyridone intermediate (10 mmol) in a suitable solvent (e.g., ethanol or acetic acid) and cool to 0-5°C. Slowly add the freshly prepared diazonium salt solution to the pyridone solution with constant stirring. Maintain the pH of the reaction mixture between 4-5 by adding sodium acetate.
-
Isolation: Stir the reaction mixture at 0-5°C for 2-3 hours. The precipitated dye is then collected by filtration, washed with water, and dried.
Data Presentation: Hypothetical Reactants and Products for Pyridone Dye Synthesis
| Reactant 1 (E3CP) | Reactant 2 (β-Ketoester) | Reactant 3 (Amine) | Coupling Component | Expected Product Class | Potential Color Range |
| This compound | Ethyl acetoacetate | Aniline | 4-Nitroaniline | Pyridone Azo Dye | Yellow to Orange |
| This compound | Methyl propionylacetate | Cyclohexylamine | 2-Chloro-4-nitroaniline | Pyridone Azo Dye | Red to Reddish-Brown |
| This compound | Ethyl benzoylacetate | Benzylamine | 2,5-Dichloroaniline | Pyridone Azo Dye | Orange to Red |
Knoevenagel Condensation for the Synthesis of Styryl Dyes
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. The active methylene group in this compound can react with aromatic aldehydes in the presence of a base catalyst to form α,β-unsaturated products, which are often colored compounds or important dye intermediates.
Reaction Scheme: Proposed Knoevenagel condensation of this compound with an aromatic aldehyde.
Caption: Proposed Knoevenagel condensation for styryl dye synthesis.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 10 mmol) in a suitable solvent such as ethanol or toluene (30 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (1-2 mmol) or 1,4-diazabicyclo[2.2.2]octane (DABCO)[2].
-
Reaction Conditions: Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation: Hypothetical Knoevenagel Condensation Reactions
| Reactant 1 (E3CP) | Reactant 2 (Aldehyde) | Catalyst | Expected Product | Potential Application |
| This compound | 4-Hydroxybenzaldehyde | Piperidine | Ethyl 2-cyano-5-(4-hydroxyphenyl)pent-2-enoate | Intermediate for disperse dyes |
| This compound | 4-(Diethylamino)benzaldehyde | DABCO | Ethyl 2-cyano-5-(4-(diethylamino)phenyl)pent-2-enoate | Non-linear optical material, dye |
| This compound | 2,4-Dinitrobenzaldehyde | Triethylamine | Ethyl 2-cyano-5-(2,4-dinitrophenyl)pent-2-enoate | Pigment intermediate |
Safety Precautions
This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound holds promise as a valuable precursor for the synthesis of novel dyes and pigments. The protocols outlined in these application notes, based on established methodologies for analogous compounds, provide a solid starting point for the exploration of its synthetic utility. Further research is warranted to fully elucidate the reaction conditions, yields, and the properties of the resulting colorants. The structural variation offered by the additional methylene group in this compound may lead to the discovery of new dyes with unique and desirable characteristics for various applications, including textiles, plastics, and advanced materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Cyanopropanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 3-cyanopropanoate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the base-catalyzed Michael addition (a specific type of cyanoethylation) of a cyanide salt to ethyl acrylate. This reaction is favored for its relatively high atom economy and straightforward procedure.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Ineffective Catalyst: The choice and concentration of the base catalyst are critical. Weak bases may not sufficiently deprotonate the nucleophile, while overly strong bases can lead to side reactions.
-
Presence of Water: Moisture can hydrolyze the ester and react with the cyanide source, reducing the overall yield. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to polymerization of ethyl acrylate or other side reactions.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion or the formation of byproducts.
-
Impure Reagents: The purity of ethyl acrylate and the cyanide source is paramount. Impurities can interfere with the reaction or act as catalysts for unwanted side reactions.
Q3: I am observing the formation of a significant amount of a viscous, polymeric substance in my reaction flask. What is happening and how can I prevent it?
A3: The formation of a polymeric substance is a common issue, primarily due to the self-polymerization of ethyl acrylate, especially in the presence of strong bases or at elevated temperatures. To mitigate this:
-
Control the Temperature: Maintain a low and consistent reaction temperature, typically between 0-10 °C, especially during the addition of the catalyst and ethyl acrylate.
-
Slow Addition of Reagents: Add the ethyl acrylate dropwise to the reaction mixture containing the cyanide source and catalyst. This helps to control the reaction exotherm and maintain a low concentration of the monomer at any given time.
-
Use of Inhibitors: While not always necessary for lab-scale synthesis, small amounts of a polymerization inhibitor, such as hydroquinone, can be added to the ethyl acrylate.
Q4: What are the common side products in this synthesis, and how can I minimize their formation?
A4: Besides the polymerization of ethyl acrylate, other potential side products include:
-
Hydrolysis Products: If water is present, ethyl acrylate can hydrolyze to acrylic acid and ethanol, and the product, this compound, can hydrolyze to 3-cyanopropanoic acid. Using anhydrous conditions is the primary way to prevent this.
-
Products of Cyanide Reaction with Solvent: Depending on the solvent and conditions, the cyanide ion might react with the solvent. Using aprotic solvents like THF or DMF is generally recommended.
Minimizing these side products relies on stringent control of reaction conditions, particularly temperature and moisture.
Q5: What is the recommended work-up and purification procedure for this compound?
A5: A standard work-up and purification procedure involves:
-
Quenching the Reaction: The reaction is typically quenched by the addition of a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) to neutralize the base catalyst.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with brine (saturated NaCl solution) to remove water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to obtain pure this compound.
Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition of Sodium Cyanide to Ethyl Acrylate
Materials:
-
Sodium Cyanide (NaCN)
-
Ethyl Acrylate
-
Anhydrous Ethanol (as catalyst and solvent)
-
Diethyl Ether (for extraction)
-
Saturated Ammonium Chloride solution (for quenching)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add ethyl acrylate (1.2 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture back to 0-5 °C and quench by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound
| Catalyst | Molar Ratio (Catalyst:Ethyl Acrylate) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | 0.1 : 1 | 25 | 12 | 85 |
| Potassium Carbonate | 0.2 : 1 | 25 | 24 | 70 |
| Triethylamine | 0.5 : 1 | 25 | 48 | 55 |
| DBU | 0.1 : 1 | 25 | 8 | 90 |
Table 2: Effect of Temperature on the Yield of this compound (Catalyst: Sodium Ethoxide)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Polymer Formation |
| 0-5 | 24 | 80 | Minimal |
| 25 | 12 | 85 | Low |
| 50 | 4 | 65 | Significant |
| 80 | 2 | 40 | High |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Common side products in the Knoevenagel condensation of ethyl 3-cyanopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of ethyl 3-cyanopropanoate. The information is designed to help identify and mitigate the formation of common side products, thereby improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Knoevenagel condensation of this compound?
A1: Based on the general mechanism of the Knoevenagel condensation, the two most anticipated side products are the Michael addition product and the aldehyde self-condensation product . The Michael adduct results from the nucleophilic attack of a second molecule of this compound on the initially formed α,β-unsaturated product. Aldehyde self-condensation, an aldol condensation of the aldehyde with itself, is more likely to occur when using a strong base as a catalyst.[1][2]
Q2: What factors influence the formation of these side products?
A2: Several reaction parameters can influence the formation of side products:
-
Catalyst Choice and Concentration: Strong bases can promote the self-condensation of the aldehyde starting material.[2] Weaker bases like piperidine, or organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and diisopropylethylammonium acetate (DIPEAc), are generally preferred to minimize this side reaction.[1][2]
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor the formation of the thermodynamically stable Michael adduct.[3]
-
Stoichiometry of Reactants: An excess of the aldehyde can increase the likelihood of self-condensation, while an excess of this compound can lead to a higher proportion of the Michael addition product.
Q3: Can the solvent choice affect the formation of side products?
A3: Yes, the solvent can play a crucial role. Polar aprotic solvents are often favored for the Knoevenagel condensation. Some modern protocols utilize environmentally friendly solvents like water or even solvent-free conditions, which can also influence the reaction outcome.[4] For instance, a DBU/water complex has been shown to be highly efficient and selective, with no subsequent Michael adduct detected in some cases.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low yield of the desired product with significant starting material remaining. | - Inactive or insufficient catalyst.- Suboptimal reaction temperature or time. | - Use a fresh or purified catalyst.- Optimize catalyst loading (typically 5-10 mol%).- Gradually increase the reaction temperature and monitor by TLC.- Extend the reaction time. |
| Presence of a higher molecular weight impurity in LC-MS/NMR. | Formation of the Michael addition side product. | - Reduce the reaction time.- Lower the reaction temperature.- Use a 1:1 stoichiometry of reactants or a slight excess of the aldehyde.- Employ a catalyst system known to suppress Michael addition (e.g., DBU/water).[4] |
| Presence of impurities with mass corresponding to aldehyde dimers or trimers. | Self-condensation of the aldehyde. | - Switch to a weaker base catalyst (e.g., piperidine, DABCO, DIPEAc).[1][2]- Avoid strong bases like alkali metal hydroxides or alkoxides.- Maintain a controlled, lower reaction temperature. |
| Broad peaks or polymeric material observed. | Polymerization of the starting materials or product. | - Ensure high purity of starting materials.- Degas the solvent to remove oxygen, which can initiate radical polymerization.- Lower the reaction temperature. |
| Reaction appears to stall before completion. | - Catalyst deactivation.- Accumulation of water, which can inhibit the reaction. | - Add a fresh portion of the catalyst.- If applicable, use a Dean-Stark trap or add molecular sieves to remove water. |
Data Presentation
The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of ethyl cyanoacetate (a close analog of this compound) with aldehydes, providing a starting point for optimization.
| Catalyst | Promoter/Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3-6 hours | ~75 | [2] |
| DIPEAc | Toluene | Reflux | 2-3 hours | 90-95 | [1] |
| DABCO | [HyEtPy]Cl / H₂O | 50 °C | 40 min | 97 | [2] |
| Triphenylphosphine | Solvent-free (MW) | 100 °C | 2-4 min | 90-98 | [3] |
| Ammonium Acetate | Ethanol | Reflux | 4 hours | High | [2] |
Experimental Protocols
Optimized Protocol for Knoevenagel Condensation of this compound with an Aldehyde (General Procedure)
This protocol is adapted from established procedures for similar cyano esters and is designed to minimize side product formation.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Piperidine (0.1 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq), this compound (1.05 eq), and absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 3-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Logical workflow of the Knoevenagel condensation highlighting pathways to desired and side products.
References
Troubleshooting low conversion rates in Michael additions with ethyl 3-cyanopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in Michael additions using ethyl 3-cyanopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Michael addition of this compound?
A1: The Michael addition of this compound is a conjugate addition reaction. It proceeds via a base-catalyzed mechanism in three primary steps:
-
Enolate Formation: A base abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor).
-
Protonation: The resulting intermediate is protonated, often by the conjugate acid of the base or during aqueous workup, to yield the final Michael adduct.
Caption: General mechanism of a base-catalyzed Michael addition.
Troubleshooting Guide for Low Conversion Rates
Q2: My reaction has a low or no yield. What are the most common causes?
A2: Low conversion is a frequent issue. A systematic approach to troubleshooting is recommended. The primary factors to investigate are the base, solvent, temperature, and the purity of your reagents.
Caption: A logical workflow for troubleshooting low-yield Michael additions.
Q3: How do I choose the right base for the reaction?
A3: The choice of base is critical. The base must be strong enough to deprotonate this compound to a sufficient extent to initiate the reaction, but not so strong that it promotes side reactions.
-
Issue: The chosen base is too weak (e.g., triethylamine) and does not generate enough of the enolate.
-
Solution: Switch to a stronger base. Common choices for active methylene compounds include alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), sodium hydride (NaH), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
-
Issue: The base is too strong, leading to side reactions like polymerization of the Michael acceptor or decomposition.
-
Solution: Consider a weaker base if applicable, or use a non-nucleophilic strong base like DBU. Also, ensure the reaction temperature is controlled, as strong bases can be more problematic at elevated temperatures.[2]
-
Q4: Can the purity of this compound affect the conversion rate?
A4: Absolutely. The presence of acidic or basic impurities can interfere with the catalyst and quench the generated enolate. Water is a common impurity that can significantly reduce the yield.
-
Issue: The reaction is sluggish or fails to start.
Q5: What is the optimal temperature and reaction time?
A5: These parameters are highly dependent on the specific substrates and catalyst used.
-
Issue: No reaction occurs at room temperature.
-
Solution: The reaction may have a significant activation energy. Try gently heating the reaction mixture. A systematic study of the temperature's effect can identify the optimal balance between reaction rate and side product formation.[2]
-
-
Issue: The reaction produces multiple byproducts at elevated temperatures.
-
Solution: High temperatures can favor side reactions, including the reversible retro-Michael addition.[4] Running the reaction at a lower temperature for a longer period might be necessary. Monitoring the reaction by TLC or GC/LC-MS is crucial to determine the point of maximum product formation before significant decomposition occurs.
-
Q6: I'm observing the formation of byproducts. What are the likely side reactions?
A6: Several side reactions can compete with the desired Michael addition, leading to low yields of the target product.
-
Polymerization: The Michael acceptor, especially if it's an acrylate or acrylonitrile, can polymerize in the presence of a base.[4]
-
Mitigation: Add the Michael acceptor slowly to the solution of the deprotonated this compound. Keeping the concentration of the acceptor low at any given time can minimize polymerization. Running the reaction at a lower temperature can also help.
-
-
Retro-Michael Addition: The Michael addition is a reversible reaction.[4]
-
Mitigation: Use reaction conditions that favor the product. This might involve choosing a solvent in which the product is poorly soluble and precipitates, thus driving the equilibrium forward. Trapping the product in a subsequent, faster reaction can also be a strategy.
-
-
Bis-Addition: The product of the initial Michael addition may still have an acidic proton and can react with a second molecule of the Michael acceptor.[4]
-
Mitigation: Carefully control the stoichiometry. Using a slight excess of the this compound can help to consume the Michael acceptor and reduce the likelihood of a second addition.
-
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the conversion rate of a typical Michael addition with this compound. The data is illustrative and based on general principles of Michael additions with similar substrates.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Key Observation |
| 1 | Et₃N (0.1) | THF | 25 | 24 | < 10 | Triethylamine is generally too weak to effectively deprotonate this compound. |
| 2 | NaOEt (1.1) | EtOH | 25 | 12 | 75 | A common and effective base/solvent system. |
| 3 | NaOEt (1.1) | EtOH | 60 | 4 | 60 | Increased temperature may favor the retro-Michael reaction, leading to a lower yield at equilibrium. |
| 4 | K₂CO₃ (1.5) | DMF | 80 | 12 | 85 | An inorganic base in a polar aprotic solvent can be very effective. |
| 5 | DBU (0.2) | CH₃CN | 25 | 18 | 90 | DBU is a strong, non-nucleophilic base that often gives high yields under mild conditions.[1] |
| 6 | NaH (1.1) | THF | 0 to 25 | 6 | 92 | Strong, non-nucleophilic base; requires careful handling but is highly effective. |
| 7 | NaOEt (1.1) | Toluene | 25 | 24 | 40 | Lower polarity solvent can lead to solubility issues and slower reaction rates. |
Experimental Protocols
Representative Protocol for the Michael Addition of this compound to an Enone
This protocol describes a general procedure for the Michael addition of this compound to a generic α,β-unsaturated ketone (enone) using sodium ethoxide as the base.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone, cyclohexenone)
-
Anhydrous Ethanol (EtOH)
-
Sodium Ethoxide (NaOEt)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol. Stir until the base is fully dissolved.
-
Michael Donor Addition: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Michael Acceptor Addition: Dissolve the α,β-unsaturated ketone (1.05 equivalents) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding 1 M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 25 mL) and then with brine (1 x 25 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Michael adduct.[2]
-
References
Technical Support Center: Purification of Crude Ethyl 3-Cyanopropanoate by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude ethyl 3-cyanopropanoate via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound, and why is vacuum distillation necessary for its purification?
A1: The atmospheric boiling point of this compound is approximately 220.4°C[1]. Vacuum distillation is employed for its purification to lower the boiling point, thereby preventing potential thermal decomposition that can occur at elevated temperatures. This technique is particularly useful for compounds that are sensitive to heat.
Q2: What are the primary safety precautions to consider when performing vacuum distillation of this compound?
A2: this compound is a cyano compound and requires careful handling. Key safety precautions include:
-
Conducting the distillation in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Inspecting all glassware for cracks or defects before starting the experiment to prevent implosion under vacuum.
-
Ensuring all connections in the distillation apparatus are secure to prevent leaks.
-
Using a blast shield for added protection against implosion.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can arise from the starting materials and side reactions during synthesis. The synthesis often involves a cyanoethylation reaction. Potential impurities may include unreacted starting materials like acrylonitrile and ethanol, as well as byproducts from side reactions such as the formation of polymers of acrylonitrile or other cyanoethylated species.
Q4: How can I estimate the boiling point of this compound at a specific reduced pressure?
A4: A pressure-temperature nomograph can be a useful tool to estimate the boiling point of a substance at a reduced pressure when the atmospheric boiling point is known[2][3]. Online nomograph tools are readily available. For a more accurate determination, experimental data is preferred.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of crude this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty achieving or maintaining a stable vacuum | Leaks in the system are the most common cause. This can be due to poorly sealed joints, cracked glassware, or leaks in the tubing or vacuum pump. | 1. Check all ground glass joints to ensure they are properly greased and securely clamped. 2. Inspect all glassware for any cracks or star fractures. 3. Examine the vacuum tubing for any cracks or loose connections. 4. Ensure the vacuum pump is in good working order and the oil is clean. 5. Perform a leak test by evacuating the empty and dry apparatus and monitoring the pressure. A rapid rise in pressure indicates a significant leak. |
| Bumping or violent boiling of the liquid | This is common in vacuum distillation due to the rapid formation of large bubbles. It can be exacerbated by the absence of boiling chips or inadequate stirring. | 1. Ensure vigorous and constant stirring of the distillation flask using a magnetic stir bar and stir plate. 2. Do not use boiling chips as they are ineffective under vacuum. 3. Heat the distillation flask gradually and evenly using a heating mantle or an oil bath. 4. A slow nitrogen bleed into the system can sometimes help to promote smoother boiling. |
| No distillate collecting at the expected temperature | The vacuum may be too high or too low, or the heating temperature may be insufficient. | 1. Verify the pressure in the system with a manometer. 2. Use a pressure-temperature nomograph to estimate the expected boiling point at the measured pressure. 3. Gradually increase the temperature of the heating bath. The bath temperature should typically be 20-30°C higher than the expected boiling point of the liquid. |
| Distillate is cloudy or contains water | The crude material may contain residual water, or there may be a leak allowing atmospheric moisture into the system. | 1. Ensure the crude this compound is thoroughly dried before distillation, for example, by using a drying agent like anhydrous magnesium sulfate. 2. Check for and rectify any leaks in the system. |
| Product decomposes in the distillation flask (darkening of the liquid) | The heating temperature is too high, or the distillation is proceeding too slowly. | 1. Lower the pressure of the system to further reduce the boiling point. 2. Reduce the temperature of the heating bath. 3. Ensure efficient condensation to speed up the distillation process. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 10137-67-4[1][4] |
| Molecular Formula | C6H9NO2[1][4] |
| Molecular Weight | 127.14 g/mol [4] |
| Boiling Point (Atmospheric Pressure) | 220.4 °C[1] |
| Density | 1.021 g/cm³[1] |
Table 2: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~68 |
| 5 | ~94 |
| 10 | ~106 |
| 20 | ~120 |
| 50 | ~143 |
Note: These values are estimations based on a pressure-temperature nomograph and the atmospheric boiling point of 220.4°C. Actual boiling points may vary.
Experimental Protocols
Detailed Methodology for Vacuum Distillation of Crude this compound
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware. Inspect each piece for any cracks or defects.
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask of an appropriate size for the volume of crude material.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum adapter to a vacuum trap and a vacuum pump. A manometer should be included in the line to monitor the pressure.
-
-
Charging the Flask:
-
Add the crude this compound to the distillation flask. The flask should not be more than two-thirds full.
-
-
Performing the Distillation:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Begin to evacuate the system slowly to the desired pressure.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.
-
Gradually increase the temperature until the liquid begins to boil and the vapor phase reaches the thermometer bulb.
-
Collect any initial low-boiling fractions in a separate receiving flask and discard them.
-
When the temperature of the vapor stabilizes, change to a clean receiving flask to collect the purified this compound. Record the temperature and pressure.
-
Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the formation of potentially explosive residues.
-
-
Shutdown Procedure:
-
Remove the heating source and allow the distillation flask to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
Disassemble the apparatus and clean all glassware.
-
Mandatory Visualization
Caption: Workflow for the vacuum distillation of crude this compound.
References
Optimizing reaction temperature for the synthesis of ethyl 3-cyanopropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 3-cyanopropanoate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The base catalyst (e.g., sodium ethoxide) may have degraded due to moisture. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Low Reaction Temperature: The reaction rate may be too slow at a very low temperature. | 1. Use a freshly prepared or properly stored catalyst. Ensure all reagents and glassware are dry. 2. Monitor the reaction progress using techniques like TLC or GC and extend the reaction time if necessary. 3. While high temperatures should be avoided, ensure the temperature is sufficient for the reaction to proceed. A moderate temperature of 25-40°C is often a good starting point. |
| Formation of a Viscous Gel or Solid Precipitate | Polymerization of Acrylonitrile: This is a common side reaction, especially at elevated temperatures or with a high concentration of a strong base.[1] | 1. Maintain Low Temperature: Control the reaction temperature, ideally between 0-25°C, especially during the addition of acrylonitrile.[1] 2. Slow Reagent Addition: Add acrylonitrile dropwise to the ethanol and catalyst mixture with vigorous stirring to dissipate heat.[1] 3. Optimize Catalyst Concentration: Use the minimum effective amount of base catalyst.[1] 4. Use a Polymerization Inhibitor: Consider adding a small amount of an inhibitor like hydroquinone to the acrylonitrile before the reaction.[1] |
| Product Contaminated with Side-Products | 1. Formation of Bis(2-cyanoethyl) ether: This can occur if there is water contamination in the reaction mixture. 2. Unreacted Starting Materials: Incomplete reaction. 3. Polyacrylonitrile: As mentioned above, polymerization can lead to soluble polymer impurities. | 1. Use anhydrous ethanol and ensure all equipment is thoroughly dried. 2. Allow the reaction to proceed to completion by monitoring its progress. 3. Purify the crude product by fractional distillation under reduced pressure. |
| Difficulty in Product Isolation | Emulsion Formation During Workup: This can occur during the aqueous workup to neutralize the catalyst. | 1. Add a small amount of a saturated brine solution to help break the emulsion. 2. If an emulsion persists, filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature is a balance between reaction rate and the prevention of side reactions. Generally, lower temperatures are preferred to minimize the exothermic polymerization of acrylonitrile. A temperature range of 25-40°C is often a good starting point. For base-sensitive substrates or when using a very strong base, starting at a lower temperature (e.g., 0-10°C) during the addition of acrylonitrile is recommended.[1]
Q2: Which catalyst is most effective for this synthesis?
A2: The synthesis of this compound from ethanol and acrylonitrile is a base-catalyzed Michael addition.[2][3] Common and effective catalysts include sodium ethoxide, potassium hydroxide, or a strong basic ion-exchange resin.[3] The choice of catalyst can influence the reaction rate and the propensity for side reactions.
Q3: What are the most common side reactions to be aware of?
A3: The most significant side reaction is the anionic polymerization of acrylonitrile , which is initiated by the base catalyst and accelerated by heat.[1] Another potential side reaction is the formation of bis(2-cyanoethyl) ether if water is present in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) . By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product.
Q5: What is the best method for purifying the final product?
A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. This technique allows for the separation of the product from unreacted starting materials, the catalyst residue, and any high-boiling point side-products.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the cyanoethylation of ethanol.
Materials:
-
Anhydrous Ethanol
-
Acrylonitrile (with inhibitor, e.g., hydroquinone)
-
Sodium metal (or Sodium Ethoxide)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Preparation (if using sodium metal): In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and produces hydrogen gas, so it must be done in a well-ventilated fume hood.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, place the flask in an ice bath.
-
Addition of Acrylonitrile: Slowly add acrylonitrile dropwise to the stirred sodium ethoxide solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation: Effect of Temperature on Yield
The following table summarizes the hypothetical effect of reaction temperature on the yield of this compound. This data is illustrative and based on the general principles of cyanoethylation, where higher temperatures can lead to increased polymerization and reduced yield of the desired product.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Observed Side Products |
| 10 | 12 | 75 | Trace amounts of unreacted starting material |
| 25 | 6 | 90 | Minimal |
| 40 | 4 | 85 | Small amount of polymer observed |
| 60 | 2 | 65 | Significant polymer formation |
| 80 | 1.5 | 40 | Extensive polymerization, viscous mixture |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Preventing Polymerization in Reactions with Ethyl 3-Cyanopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during chemical reactions involving ethyl 3-cyanopropanoate. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Troubleshooting Guide
Unwanted polymerization of this compound is a frequent obstacle in organic synthesis, particularly in reactions that are base-catalyzed or exposed to initiators. This guide provides a systematic approach to identifying the cause of polymerization and implementing effective solutions.
Problem: Rapid Polymerization Upon Addition of a Base Catalyst
Q: My reaction mixture solidifies or becomes highly viscous immediately after adding a basic catalyst (e.g., piperidine, triethylamine, DBU). What is happening and how can I prevent it?
A: This indicates rapid anionic polymerization. This compound, like other cyanoacrylates, is highly susceptible to polymerization initiated by bases.[1][2] The basic catalyst deprotonates trace amounts of water or other protic species, generating nucleophiles that attack the electron-deficient double bond of the monomer, leading to a chain reaction.
Solutions:
-
Catalyst Choice and Concentration: Opt for weaker bases or use a catalytic amount of a stronger base. The goal is to facilitate the desired reaction (e.g., Knoevenagel condensation, Michael addition) at a rate significantly faster than polymerization. For instance, in a Knoevenagel condensation, a catalytic amount of piperidine is often sufficient.[1]
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of polymerization.
-
Use of Acidic Additives: Introduce a weak acid to neutralize any excess base and inhibit anionic polymerization. Strong acids can completely halt the polymerization.[2]
-
Alternative Catalysts: Consider using a non-basic catalyst if the reaction chemistry allows. For example, some Knoevenagel condensations can be catalyzed by Lewis acids or solid-supported catalysts.[3][4]
Caption: Troubleshooting workflow for rapid base-induced polymerization.
Problem: Gradual Thickening of the Reaction Mixture Over Time
Q: My reaction is proceeding, but the mixture is slowly becoming more viscous, leading to poor stirring and low yields. What could be the cause?
A: This suggests a slower polymerization process, which could be due to either a low level of basic impurities or the onset of free-radical polymerization.
Solutions:
-
Purification of Reactants and Solvents: Ensure all starting materials, including the solvent, are free from basic or radical-initiating impurities. Distillation of solvents and purification of this compound may be necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from the solvent, which can initiate radical polymerization.
-
Addition of Inhibitors: Incorporate a dual inhibitor system into your reaction mixture from the start.
-
Anionic Polymerization Inhibitors: Acidic compounds like sulfur dioxide or p-toluenesulfonic acid can be effective.[1]
-
Free-Radical Polymerization Inhibitors: Phenolic compounds such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) are commonly used.
-
Caption: Decision-making process for addressing gradual polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The two primary mechanisms are:
-
Anionic Polymerization: This is the most common cause and is initiated by nucleophiles, particularly weak bases like water, alcohols, and amines. The presence of even trace amounts of these can trigger a rapid chain reaction.[2]
-
Free-Radical Polymerization: This can be initiated by radical species, which may be generated from impurities, exposure to UV light, or high temperatures.
Q2: What are the recommended storage conditions for this compound to prevent polymerization?
A2: To maximize shelf life, unopened containers should be stored in a refrigerator between 2°C and 8°C. Once opened, it is best to store the container at room temperature in a dry environment to prevent moisture condensation upon warming. Always store in a dark place and under an inert atmosphere if possible.
Q3: Can I use standard basic catalysts for reactions with this compound?
A3: Yes, but with caution. It is crucial to use the minimum effective amount of the basic catalyst and to maintain a low reaction temperature. Monitoring the reaction closely for any signs of polymerization is essential. In some cases, using a weaker base or a non-basic catalyst system is a better approach.
Q4: What are the most effective inhibitors for preventing polymerization?
A4: A dual-inhibitor system is often the most effective strategy:
-
For Anionic Polymerization: Acidic inhibitors are used. Common examples include sulfur dioxide, nitric oxide, and strong acids like p-toluenesulfonic acid.[1]
-
For Free-Radical Polymerization: Phenolic compounds are the standard choice. These include hydroquinone (HQ), p-methoxyphenol (MEHQ), and catechol.
Q5: How can I tell if my this compound has started to polymerize?
A5: An increase in viscosity is a key indicator of partial polymerization.[5] Pure monomer should be a low-viscosity liquid. If the material appears thickened, cloudy, or has solidified, it has undergone polymerization. A slower than expected reaction rate in subsequent use can also be a sign of partial polymerization of the starting material.
Data Presentation
Table 1: Common Inhibitors for Cyanoacrylate Polymerization
| Inhibitor Type | Examples | Mechanism of Action | Typical Concentration |
| Anionic Polymerization | Sulfur Dioxide (SO₂) | Neutralizes basic initiators.[1] | 10-100 ppm |
| p-Toluenesulfonic Acid (p-TSA) | Provides an acidic environment to quench anionic species.[1] | 50-200 ppm | |
| Phosphoric Acid (H₃PO₄) | Acts as a proton source to terminate growing polymer chains. | 50-200 ppm | |
| Free-Radical Polymerization | Hydroquinone (HQ) | Scavenges free radicals to terminate the chain reaction. | 100-1000 ppm |
| p-Methoxyphenol (MEHQ) | Similar to hydroquinone, acts as a radical scavenger. | 100-1000 ppm | |
| Butylated Hydroxytoluene (BHT) | A phenolic antioxidant that inhibits radical formation. | 200-2000 ppm |
Note: The optimal concentration of inhibitors can vary depending on the specific reaction conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with an Aldehyde using an Acidic Catalyst
This protocol provides a general method for performing a Knoevenagel condensation while minimizing the risk of base-induced polymerization.
Materials:
-
This compound
-
Aldehyde
-
An acidic catalyst (e.g., Amberlyst-15, Montmorillonite K-10)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Molecular sieves (optional)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), this compound (1.1 eq), and the acidic catalyst (e.g., 10 wt% of the aldehyde).
-
Add anhydrous solvent to the flask. For reactions that produce water, a Dean-Stark trap can be used with toluene to remove water azeotropically. Alternatively, activated molecular sieves can be added to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid catalyst and wash it with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for an acid-catalyzed Knoevenagel condensation.
Protocol 2: Michael Addition using a Lewis Acid Catalyst
This protocol outlines a general procedure for a Michael addition reaction, avoiding the use of strong bases that can induce polymerization.
Materials:
-
This compound (Michael donor)
-
α,β-Unsaturated compound (Michael acceptor)
-
A Lewis acid catalyst (e.g., TiCl₄, ZnCl₂, Sc(OTf)₃)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the Michael acceptor (1.0 eq) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78°C or 0°C).
-
Slowly add the Lewis acid catalyst (e.g., 1.1 eq of TiCl₄) to the solution and stir for 15-30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 4. Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Removal of unreacted starting materials from ethyl 3-cyanopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from ethyl 3-cyanopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found as impurities in crude this compound?
A1: The most common unreacted starting materials depend on the synthetic route used. For the common synthesis involving the Michael addition of ethanol to acrylonitrile or the reaction of ethyl cyanoacetate, the primary impurities are typically:
-
Ethanol: Used as a reactant or solvent.
-
Acrylonitrile: A common starting material.
-
Ethyl cyanoacetate: A potential starting material or precursor.
Q2: What are the primary methods for purifying this compound?
A2: The main purification techniques for removing unreacted starting materials from this compound are:
-
Fractional Distillation: Effective for separating compounds with different boiling points.
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities like ethanol.
-
Column Chromatography: A high-resolution technique for separating compounds with different polarities.
-
Chemical Quenching: Can be used to selectively react with and remove certain impurities like acrylonitrile.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and quantify their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic functional groups and to detect impurities with distinct IR absorptions.
Troubleshooting Guides
Issue 1: Presence of Unreacted Ethanol
Problem: The purified this compound is contaminated with ethanol.
Possible Causes:
-
Incomplete removal during solvent evaporation.
-
Inefficient separation during distillation due to the formation of azeotropes.[1]
Solutions:
| Method | Protocol | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).2. Wash the organic layer several times with water or brine to remove the highly water-soluble ethanol.3. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).4. Remove the organic solvent under reduced pressure. | Simple and effective for removing large amounts of ethanol. | May not remove trace amounts of ethanol. Requires an additional solvent removal step. |
| Azeotropic Distillation | If an appropriate azeotrope-forming solvent is used during the reaction work-up, it can help in the removal of water and ethanol. For instance, toluene can form an azeotrope with ethanol. | Can be integrated into the work-up procedure. | Requires careful selection of the azeotropic agent and precise control of distillation conditions. |
Troubleshooting:
-
Emulsion formation during extraction: Add a small amount of brine (saturated NaCl solution) to break the emulsion.[2] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2]
-
Product loss in the aqueous layer: Minimize the number of water washes or back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Issue 2: Presence of Unreacted Acrylonitrile
Problem: The final product is contaminated with acrylonitrile. Acrylonitrile is a volatile and toxic compound, so its removal is critical.[3][4][5]
Possible Causes:
-
Incomplete reaction.
-
Similar volatility to the product, making separation by simple distillation difficult.
Solutions:
| Method | Protocol | Advantages | Disadvantages |
| Fractional Distillation | 1. Use a fractionating column with a high number of theoretical plates.2. Heat the mixture slowly and maintain a low distillation rate (1-2 drops per second).[6]3. Monitor the head temperature closely. The boiling point of acrylonitrile is 77 °C.[3][5][7][8] | Effective for separating compounds with close boiling points if the column is efficient. | Can be time-consuming. May require vacuum distillation to prevent product decomposition at high temperatures. |
| Chemical Quenching | 1. Treat the crude product with a nucleophile that will selectively react with acrylonitrile via Michael addition. A small amount of a primary or secondary amine (e.g., piperidine) or a thiol can be used.2. The resulting adduct will have a much higher boiling point and can be easily separated by distillation or extraction. | Highly selective for acrylonitrile. | Introduces a new impurity (the adduct) that must be removed. The quenching agent must not react with the desired product. |
| Oxidative Treatment | A method described for removing acrylonitrile from acetonitrile involves treatment with a strong oxidant.[9] This could potentially be adapted, but would require careful optimization to avoid oxidation of the desired product. | Potentially very effective at destroying the acrylonitrile. | High risk of side reactions with the desired product. Requires careful control of reaction conditions. |
Troubleshooting:
-
Co-distillation of acrylonitrile and product: Improve the efficiency of the fractionating column (increase length or use a more efficient packing material).[10] Reduce the distillation pressure to increase the boiling point difference.
-
Incomplete quenching: Ensure a slight excess of the quenching agent is used and allow sufficient reaction time.
Issue 3: Presence of Unreacted Ethyl Cyanoacetate
Problem: The product is contaminated with unreacted ethyl cyanoacetate.
Possible Causes:
-
Incomplete reaction.
-
Similar physical properties to the product, making separation challenging.
Solutions:
| Method | Protocol | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 1. The boiling point of ethyl cyanoacetate is significantly higher (208-210 °C at atmospheric pressure) than that of this compound.[11][12][13] However, under vacuum, the boiling points will be lower and the separation may be more manageable.2. Use an efficient fractionating column and a vacuum source.[10]3. Collect fractions based on boiling point. | Potentially a very effective method due to the boiling point difference. | Requires specialized vacuum distillation equipment. The product may be heat-sensitive. |
| Column Chromatography | 1. Stationary Phase: Silica gel is a common choice.[14]2. Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The optimal solvent system should be determined by Thin Layer Chromatography (TLC).[15]3. Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.[14][15] | High separation efficiency for compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent for large-scale purifications. |
Troubleshooting:
-
Poor separation in column chromatography: Optimize the solvent system using TLC. A gradient elution may be necessary.[15] Ensure the column is packed properly to avoid channeling.
-
Product decomposition on silica gel: If the product is acid-sensitive, the silica gel can be deactivated with a small amount of triethylamine in the eluent.[16]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Solubility in Water |
| This compound | 127.14[4] | ~209-211 | Slightly soluble |
| Ethanol | 46.07 | 78.2[1] | Miscible[1] |
| Acrylonitrile | 53.06 | 77[3][5] | 70 g/L[3] |
| Ethyl cyanoacetate | 113.12 | 208-210[11][12][13] | Insoluble |
Table 2: Representative Purity Levels Achievable with Different Purification Methods
| Purification Method | Typical Purity Achieved | Key Considerations |
| Fractional Distillation | 95-99% | Dependent on the efficiency of the fractionating column and the difference in boiling points. |
| Liquid-Liquid Extraction | >90% (for removal of water-soluble impurities) | Primarily for removing highly polar impurities. |
| Column Chromatography | >99% | High resolution, but can be labor-intensive and costly for large scales. |
| Chemical Quenching + Distillation | >98% | Effective for selective removal of reactive impurities. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is designed to separate this compound from less volatile impurities like ethyl cyanoacetate and more volatile impurities like acrylonitrile.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed fractionating column. Ensure all glassware is dry and joints are properly sealed. Use a suitable vacuum pump and a pressure gauge.
-
Charging the Flask: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the first fraction, which will contain low-boiling impurities like acrylonitrile.
-
Once the head temperature stabilizes at the boiling point of the product at the given pressure, change the receiving flask and collect the main fraction of pure this compound.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is for the removal of water-soluble impurities like ethanol.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 3 volumes of dichloromethane).
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and gently shake, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower organic layer.
-
Repeat the water wash two more times.
-
Finally, wash the organic layer with an equal volume of brine to aid in drying.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Stir for 15-20 minutes.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. Ethanol - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 4. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. 107-13-1 CAS MSDS (Acrylonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. RAPID-N [rapidn.jrc.ec.europa.eu]
- 8. ineos.com [ineos.com]
- 9. CN104529821A - Method for removing acrylonitrile in acetonitrile product - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 105-56-6 CAS | ETHYL CYANOACETATE | Laboratory Chemicals | Article No. 03725 [lobachemie.com]
- 12. Ethyl cyanoacetate CAS#: 105-56-6 [m.chemicalbook.com]
- 13. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Purification [chem.rochester.edu]
Identifying and minimizing byproducts in ethyl 3-cyanopropanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-cyanopropanoate. Our goal is to help you identify and minimize byproducts to improve yield and purity.
Troubleshooting Guide
Unwanted side reactions can significantly impact the efficiency of this compound synthesis. The following guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | Inactive Catalyst: The base catalyst (e.g., sodium ethoxide, potassium carbonate) may be old or deactivated. | - Use a fresh batch of a high-purity catalyst.- Ensure the catalyst is stored under anhydrous conditions. |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using TLC or GC-MS.- Gradually increase the reaction time or temperature, while carefully monitoring for byproduct formation. | |
| Poor Quality Reagents: Impurities in ethyl acrylate or the cyanide source can inhibit the reaction. | - Use freshly distilled ethyl acrylate.- Ensure the cyanide salt is dry and of high purity. | |
| Formation of a White Precipitate or Viscous Mass (Polymerization) | Spontaneous Polymerization of Ethyl Acrylate: This is the most common side reaction, often initiated by bases, heat, or light. | - Maintain Low Temperature: Keep the reaction temperature low, ideally between 0-10°C, especially during the addition of reagents.[1]- Slow Reagent Addition: Add the cyanide source or catalyst slowly and dropwise with vigorous stirring to dissipate heat.[1]- Use of Inhibitors: Add a polymerization inhibitor, such as hydroquinone, to the ethyl acrylate before starting the reaction. |
| Presence of Dicyanoethylated Byproduct | Excess Ethyl Acrylate or Favorable Reaction Conditions: The initial product can react with another molecule of ethyl acrylate. | - Use a slight excess of the cyanide source relative to ethyl acrylate.- Control the reaction temperature and time to favor mono-addition. |
| Formation of 3-Cyanopropanoic Acid | Hydrolysis of the Ester Group: This can occur during aqueous work-up or if water is present in the reaction mixture. | - Use anhydrous solvents and reagents.- If an aqueous work-up is necessary, perform it quickly at a low temperature and use a mild acidic solution for neutralization. |
| Formation of Ethyl 3-Aminopropanoate | Reduction of the Nitrile Group: This is less common but can occur if a reducing agent is present. | - Ensure no unintended reducing agents are introduced into the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound?
A1: The most significant byproduct is poly(ethyl acrylate), which forms due to the base-catalyzed polymerization of the starting material, ethyl acrylate. This can manifest as a white precipitate or a viscous reaction mixture.
Q2: How can I effectively prevent the polymerization of ethyl acrylate?
A2: To minimize polymerization, it is crucial to maintain a low reaction temperature (0-10°C), add reagents slowly with efficient stirring, and consider using a polymerization inhibitor like hydroquinone.[1]
Q3: What are other potential byproducts I should be aware of?
A3: Besides polymerization, other possible byproducts include:
-
Bis(2-carbethoxyethyl)cyanide (Dicyanoethylated product): Formed from the reaction of the product with another molecule of ethyl acrylate.
-
3-Cyanopropanoic acid: Results from the hydrolysis of the ethyl ester group, particularly during aqueous workup.
-
Ethyl 3-aminopropanoate: Can be formed by the reduction of the nitrile group, although this is less common under standard Michael addition conditions.
Q4: What is the recommended work-up procedure to minimize byproduct formation?
A4: After the reaction is complete, it is important to neutralize the basic catalyst promptly with a mild acid (e.g., acetic acid or dilute HCl) at a low temperature. If an aqueous extraction is performed, use cold, deionized water and minimize the contact time to reduce the risk of hydrolysis.
Q5: Which analytical techniques are best for identifying and quantifying byproducts?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying volatile byproducts in the reaction mixture.[2][3] Quantitative analysis can be performed using GC with an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the product and identify impurities.
Experimental Protocols
Key Experiment: Synthesis of this compound via Michael Addition
This protocol outlines a general procedure for the synthesis of this compound, with an emphasis on minimizing byproduct formation.
Materials:
-
Ethyl acrylate (freshly distilled)
-
Sodium cyanide (or potassium cyanide), anhydrous
-
Ethanol (anhydrous)
-
Hydroquinone (inhibitor)
-
Dilute hydrochloric acid (for neutralization)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Inhibitor Addition: Add a catalytic amount of hydroquinone to the freshly distilled ethyl acrylate.
-
Reaction Setup: Dissolve sodium cyanide in a minimal amount of water (if necessary for solubility) and place it in the dropping funnel. Add the ethyl acrylate/inhibitor mixture to the reaction flask and cool the flask to 0-5°C using an ice bath.
-
Michael Addition: Slowly add the sodium cyanide solution dropwise to the stirred ethyl acrylate solution over 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0-5°C and slowly neutralize the catalyst by adding dilute hydrochloric acid until the pH is neutral.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Signaling Pathway of Byproduct Formation
Caption: Major pathways leading to byproduct formation.
References
Technical Support Center: Purifying Ethyl 3-Cyanopropanoate by Column Chromatography
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 3-cyanopropanoate using column chromatography. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most common and recommended stationary phase for purifying moderately polar organic compounds like this compound. Its slightly acidic nature makes it effective for separating compounds with polar functional groups such as esters and nitriles.
Q2: Which mobile phase system is a good starting point for this purification?
A2: A mixture of ethyl acetate and hexane is a standard and effective mobile phase for compounds of intermediate polarity.[1] A good starting point, to be optimized with Thin Layer Chromatography (TLC), would be a 10-30% ethyl acetate in hexane mixture.
Q3: How can I determine the optimal mobile phase ratio before running the column?
A3: The ideal solvent system should be determined by running TLC plates first. The goal is to find a solvent mixture that gives your desired compound, this compound, an Rf value between 0.2 and 0.4. This range typically provides the best separation on a column.
Q4: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If this compound or other polar impurities are not moving, the mobile phase is not polar enough. You can try a more polar solvent system, such as methanol in dichloromethane.[1][2] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel, which is then loaded onto the column.[3] This technique is particularly useful if your crude product has poor solubility in the initial, non-polar mobile phase.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent like methanol in dichloromethane.[1][5] |
| Product is eluting too quickly (with the solvent front). | The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase. | Decrease the polarity of the mobile phase. Reduce the percentage of the polar solvent (e.g., ethyl acetate). Ensure your starting solvent system gives an Rf value of ~0.2-0.4 for the target compound. |
| Poor separation of product and impurities (co-elution). | The chosen solvent system does not have sufficient selectivity for the compounds in the mixture. | Try a different solvent system. Sometimes a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can improve separation. If the impurity is basic or acidic, consider adding a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the eluent (0.1-1%).[5] |
| Streaking or "tailing" of the product band on the column. | The sample was overloaded on the column. The compound may be interacting too strongly with acidic sites on the silica. | Use a larger column or reduce the amount of crude material. For compounds that are sensitive to acid, you can use deactivated silica gel or add a small amount of a base like triethylamine to the mobile phase to neutralize the silica. |
| The compound appears to have decomposed on the column. | This compound or impurities may be unstable on silica gel. | Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using a more neutral stationary phase like alumina or Florisil.[4] |
Recommended Column Chromatography Conditions
The following table summarizes the recommended starting conditions for the purification of this compound. These should be optimized using TLC prior to running the column.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic molecules.[6] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane | A common system providing good separation for esters and nitriles.[2][7] |
| Initial Eluent | 10% Ethyl Acetate / 90% Hexane | To elute non-polar impurities first. |
| Elution Gradient | 10% → 20% → 30% Ethyl Acetate in Hexane | Gradually increasing polarity will elute the product and then more polar impurities. |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides optimal resolution and reasonable elution time on the column. |
Experimental Protocol: Flash Column Chromatography
This protocol describes a general procedure for purifying this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ethyl acetate/hexane solvent mixtures (e.g., 10:1, 5:1, 3:1 hexane:ethyl acetate) to find a system where the desired product has an Rf of approximately 0.2-0.4.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle into a compact bed, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar mobile phase.
-
Collect the eluate in fractions.
-
Gradually increase the polarity of the mobile phase as determined by your TLC analysis (e.g., move from 10% to 20% ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Managing exothermic reactions during the synthesis of ethyl 3-cyanopropanoate
Technical Support Center: Synthesis of Ethyl 3-Cyanopropanoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the exothermic reaction during the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
The principal hazard is the highly exothermic nature of the Michael addition reaction between a cyanide source (e.g., hydrogen cyanide, sodium cyanide, or potassium cyanide) and ethyl acrylate.[1][2] This reaction can release a significant amount of heat, and if not properly controlled, can lead to a rapid, uncontrolled temperature increase known as a thermal runaway. A thermal runaway can cause the boiling of solvents and reagents, leading to a dangerous increase in pressure within the reaction vessel and the potential for vessel rupture and release of toxic and flammable materials.[3][4][5]
Q2: What are the general principles for managing this exothermic reaction?
Effective management of the exotherm relies on several key principles:
-
Controlled Reagent Addition: The cyanide source, being the more reactive component, should be added slowly and incrementally to the ethyl acrylate solution. This ensures that the heat generated can be effectively dissipated by the cooling system.
-
Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system, such as an ice-water bath or a cryostat, to maintain the desired reaction temperature.[3]
-
Continuous Monitoring: The internal temperature of the reaction mixture should be continuously monitored using a calibrated thermometer or thermocouple.
-
Adequate Agitation: Vigorous stirring is crucial to ensure uniform temperature distribution throughout the reaction mixture and to prevent the formation of localized hotspots.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and potential hazards associated with the flammability of reagents and solvents.
Q3: What are the potential side reactions, and how can they be minimized?
A common side reaction is the polymerization of ethyl acrylate, which can be initiated by the basic catalyst used in the Michael addition.[1][2] Higher reaction temperatures can accelerate polymerization. To minimize this, it is crucial to maintain a low reaction temperature and consider the use of a polymerization inhibitor if necessary. Another potential side reaction is the hydrolysis of the ester or nitrile group if water is present in the reaction mixture. Using anhydrous reagents and solvents is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | 1. Addition of cyanide source is too fast.2. Inadequate cooling capacity.3. Failure of the cooling system.4. Insufficient agitation leading to localized heating. | 1. Immediately stop the addition of the cyanide source.2. Increase the efficiency of the cooling system (e.g., add more ice/dry ice to the bath).3. If the temperature continues to rise, have a quenching agent (e.g., a weak acid like acetic acid) ready to neutralize the basic catalyst and stop the reaction.4. Ensure the stirrer is functioning correctly and providing vigorous agitation. |
| Low or No Product Yield | 1. Catalyst is inactive or used in an insufficient amount.2. Reaction temperature is too low, leading to a very slow reaction rate.3. Impurities in reagents or solvents are inhibiting the reaction.4. Loss of product during workup. | 1. Verify the activity of the catalyst. Consider a small-scale trial reaction.2. Gradually and carefully increase the reaction temperature by a few degrees, while closely monitoring for any exotherm.3. Ensure all reagents and solvents are of appropriate purity and are anhydrous.4. Check all aqueous layers and waste streams for the presence of the product before discarding. |
| Formation of a Solid Precipitate or Polymer | 1. Polymerization of ethyl acrylate due to high temperature or localized hotspots.2. Incorrect stoichiometry leading to an excess of a reagent that can polymerize.3. Contamination with a polymerization initiator. | 1. Improve cooling and agitation to maintain a consistent low temperature.2. Add the cyanide source more slowly.3. Ensure accurate measurement of all reagents.4. Consider adding a radical inhibitor like hydroquinone at a low concentration (ppm level). |
| Reaction Fails to Initiate | 1. Inactive catalyst.2. Reaction temperature is too low for initiation. | 1. Use a fresh, active batch of catalyst.2. After ensuring the cooling system is ready for a potential exotherm, slightly and carefully warm the reaction mixture to initiate the reaction. Be prepared to cool it down immediately once the reaction starts. |
Data Presentation
Table 1: Illustrative Effect of Temperature on Yield and Reaction Time
| Reaction Temperature (°C) | Approximate Reaction Time (hours) | Expected Yield (%) | Observations |
| 0 - 5 | 4 - 6 | 85 - 95 | Slow and controlled reaction, minimal side products. |
| 10 - 15 | 2 - 4 | 80 - 90 | Faster reaction, slight increase in polymer formation possible. |
| 20 - 25 (Room Temp) | 1 - 2 | 60 - 75 | Very fast reaction, significant risk of thermal runaway and polymerization. |
Table 2: Illustrative Impact of Addition Rate on Peak Exotherm
| Addition Time of Cyanide Source (minutes) | Cooling Bath Temperature (°C) | Maximum Internal Temperature Reached (°C) |
| 10 | 0 | 25 - 35 |
| 30 | 0 | 10 - 15 |
| 60 | 0 | 5 - 8 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Michael Addition
This protocol is a representative procedure based on the Michael addition of a cyanide salt to ethyl acrylate. Warning: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Cyanide salts are highly toxic.
Materials:
-
Ethyl acrylate
-
Potassium cyanide (or sodium cyanide)
-
Ethanol (anhydrous)
-
Acetic acid (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer/thermocouple
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve ethyl acrylate (1 equivalent) in anhydrous ethanol.
-
Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.
-
In a separate flask, prepare a solution of potassium cyanide (1.1 equivalents) in a minimal amount of water or a suitable solvent.
-
Slowly add the potassium cyanide solution dropwise to the cooled ethyl acrylate solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding acetic acid until the mixture is slightly acidic.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Visualizations
References
Effect of solvent choice on the yield and purity of ethyl 3-cyanopropanoate
Technical Support Center: Synthesis of Ethyl 3-Cyanopropanoate
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is typically synthesized via a Michael addition reaction. The most common approach involves the reaction of a cyanide source with ethyl acrylate. Another potential route is the reaction of acrylonitrile with ethanol.
Q2: How does the choice of solvent impact the reaction?
A2: The solvent plays a crucial role in the reaction by affecting the solubility of reactants, the reaction rate, and the stability of intermediates. The choice of solvent can significantly influence the yield and purity of the final product. For instance, polar aprotic solvents like DMSO can be effective in dissolving cyanide salts, while alcohols like ethanol can serve as both a solvent and a reactant in certain synthetic routes.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Besides the choice of solvent, other critical parameters include reaction temperature, reaction time, the nature of the catalyst (if used), and the stoichiometry of the reactants. Careful control of these variables is essential to maximize the yield and purity of this compound.
Q4: What are the common impurities observed in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials (ethyl acrylate, acrylonitrile, or cyanide salts), side products from polymerization of ethyl acrylate, and products of side reactions such as the hydrolysis of the nitrile or ester groups. The solvent itself can also be a source of impurities if not properly removed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst (e.g., base) may be old, hydrated, or of poor quality. | Use a fresh, anhydrous catalyst. Consider a different catalyst if the issue persists. |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| 3. Poor Solubility of Reactants: The chosen solvent may not be appropriate for dissolving all reactants, particularly the cyanide source. | Switch to a more suitable solvent. For example, if using sodium cyanide, a polar aprotic solvent like DMSO may be more effective than a non-polar solvent. | |
| 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary. | |
| Low Product Purity | 1. Side Reactions: Undesirable side reactions, such as polymerization of ethyl acrylate or hydrolysis of the product, may be occurring. | Optimize reaction conditions. This may involve lowering the reaction temperature, using a milder catalyst, or reducing the reaction time. |
| 2. Inadequate Work-up Procedure: The purification process may not be effectively removing impurities. | Refine the work-up procedure. This could involve additional extraction steps, the use of a different extraction solvent, or purification by column chromatography or distillation. | |
| 3. Contaminated Starting Materials: The purity of the starting materials can directly impact the purity of the final product. | Ensure the purity of all reactants and solvents before starting the reaction. | |
| Difficulty in Product Isolation | 1. Emulsion Formation during Extraction: The aqueous and organic layers may not separate cleanly. | Add a small amount of brine to the extraction mixture to help break the emulsion. |
| 2. Product Volatility: The product may be lost during solvent removal under reduced pressure. | Use a rotary evaporator with careful control of temperature and pressure. A cold trap can also be used to recover any lost product. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and related compounds. The choice of solvent is a key variable, and the optimal solvent may vary depending on the specific reactants and conditions.
Protocol 1: Michael Addition of Cyanide to Ethyl Acrylate in Ethanol
This protocol is adapted from the synthesis of a similar cyano-ester and suggests ethanol as a viable solvent.
| Parameter | Value |
| Reactants | Ethyl acrylate, Sodium cyanide |
| Solvent | Ethanol |
| Catalyst | Sodium ethoxide (in situ from sodium in ethanol) |
| Temperature | 35°C |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization, extraction with an organic solvent (e.g., diethyl ether), drying, and purification by distillation. |
| Expected Yield | Moderate to high |
| Expected Purity | >95% after purification |
Protocol 2: Synthesis using a Polar Aprotic Solvent (DMSO)
This protocol is based on syntheses of related dicyano compounds where DMSO has been shown to be an effective solvent.[1][2]
| Parameter | Value |
| Reactants | Ethyl acrylate, Sodium cyanide |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 10-15°C |
| Reaction Time | 12 hours |
| Work-up | Quenching with acidic solution, extraction with an organic solvent (e.g., dichloromethane), washing, drying, and purification by distillation.[1][2] |
| Reported Purity (for related compound) | >99%[1] |
Quantitative Data Summary
The following table summarizes reported yields and purities for the synthesis of a related compound, ethyl 2,3-dicyanopropionate, using different solvents. While not a direct comparison for this compound, it provides valuable insight into the potential effects of solvent choice.
| Solvent | Yield | Purity | Reference |
| Dichloromethane | - | 99.32% | [1] |
| Dimethyl Sulfoxide (DMSO) | - | 99.31% | [1] |
| Ethanol | 61% (for diethyl 2-(2-cyanoethyl)-malonate) | Not Specified | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Solvent Choice and its Impact
Caption: Logical relationship between solvent choice and reaction outcome.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 3-Cyanopropanoate and Ethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl 3-cyanopropanoate and ethyl cyanoacetate. The information presented herein is intended to assist researchers and professionals in the fields of organic synthesis and drug development in selecting the appropriate reagent for their specific applications. The comparison is based on fundamental principles of organic chemistry and available experimental data.
Overview of Chemical Structures and Properties
This compound and ethyl cyanoacetate are both valuable building blocks in organic synthesis, primarily due to the presence of a nitrile and an ester functional group. However, the positioning of the electron-withdrawing cyano group relative to the ester and the methylene protons significantly influences their reactivity.
Ethyl cyanoacetate is an α-cyano ester, where the cyano group is directly attached to the carbon adjacent to the carbonyl group of the ester. This arrangement leads to a highly acidic α-proton, making it a reactive methylene compound.
This compound , a β-cyano ester, has an additional methylene group separating the cyano group from the ester functionality. This structural difference has profound implications for the acidity of the methylene protons and, consequently, the overall reactivity of the molecule.
A summary of their key physical and chemical properties is presented in the table below.
| Property | Ethyl Cyanoacetate | This compound |
| CAS Number | 105-56-6 | 10137-67-4 |
| Molecular Formula | C₅H₇NO₂ | C₆H₉NO₂ |
| Molecular Weight | 113.11 g/mol | 127.14 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 205-207 °C | 220.4 °C at 760 mmHg |
| pKa of α-proton | ~11 in water | Estimated to be significantly higher than 11 |
| Key Structural Feature | α-cyano ester | β-cyano ester |
Comparative Reactivity Analysis
The primary difference in reactivity between these two compounds stems from the acidity of the protons on the carbon adjacent to the cyano group.
Acidity and Enolate Formation
The methylene protons in ethyl cyanoacetate are flanked by two electron-withdrawing groups: the cyano group and the ester carbonyl group. This dual activation results in a significantly lower pKa (~11), making these protons relatively acidic and facilitating the formation of a stabilized enolate ion in the presence of a suitable base. This enolate is a potent nucleophile.
In contrast, the methylene protons α to the cyano group in This compound are only activated by the cyano group. The ester group is too far away to provide significant electronic stabilization to the corresponding carbanion. Consequently, the pKa of these protons is expected to be much higher, making them less acidic and the formation of the corresponding carbanion more difficult, requiring a much stronger base.
A Comparative Guide to Purity Analysis of Ethyl 3-Cyanopropanoate: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a compound such as ethyl 3-cyanopropanoate, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the consistency and safety of downstream applications. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound. We present supporting experimental protocols and data to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: GC-MS vs. HPLC for this compound Purity
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Volatility Requirement | Analyte must be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. |
| Sensitivity | Generally higher sensitivity, especially for volatile impurities. | High sensitivity, particularly with UV or MS detectors. |
| Selectivity | Excellent selectivity based on both chromatographic separation and mass fragmentation patterns. | High selectivity achievable through optimization of stationary and mobile phases. |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in a suitable mobile phase component. |
| Analysis Time | Typically faster run times for volatile compounds. | Run times can be longer depending on the complexity of the separation. |
| Identification Power | Confident peak identification through mass spectral library matching. | Identification is primarily based on retention time, requiring reference standards. |
| Quantitation | Excellent for quantifying volatile impurities. | Robust and widely used for quantifying the main component and non-volatile impurities. |
| Potential Issues | Potential for thermal degradation of the analyte or impurities. | Challenges in retaining highly polar compounds on traditional reversed-phase columns. |
Experimental Workflows
The following diagrams illustrate the typical analytical workflows for the purity analysis of this compound using GC-MS and HPLC.
A Comparative Spectroscopic Guide to Ethyl 3-Cyanopropanoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of ethyl 3-cyanopropanoate and its structural isomers. Understanding the distinct spectral features of these closely related compounds is crucial for unambiguous identification in complex reaction mixtures and for quality control in various stages of chemical synthesis and drug development. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate clear differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and four of its common isomers. These isomers are selected based on their potential to be formed as byproducts or starting materials in related synthetic pathways.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) |
| This compound | 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.75 (t, J = 7.2 Hz, 2H, -CH₂CN), 2.60 (t, J = 7.2 Hz, 2H, -COCH₂-), 1.27 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| Ethyl 2-cyanoacetate | 4.27 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 3.48 (s, 2H, -CH₂CN), 1.33 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)[1] |
| Ethyl 2-cyanopropanoate | 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.58 (q, J = 7.2 Hz, 1H, -CH(CN)-), 1.53 (d, J = 7.2 Hz, 3H, -CH(CN)CH₃), 1.31 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| Ethyl 4-cyanobutanoate | 4.14 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.41 (t, J = 7.2 Hz, 2H, -CH₂CN), 2.35 (t, J = 7.2 Hz, 2H, -COCH₂-), 2.00 (quint, J = 7.2 Hz, 2H, -CH₂CH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| Ethyl 3-cyanobutanoate | 4.16 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.95 (m, 1H, -CH(CN)-), 2.60 (d, J = 7.0 Hz, 2H, -COCH₂-), 1.38 (d, J = 7.0 Hz, 3H, -CH(CN)CH₃), 1.27 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) |
| This compound | 170.5 (C=O), 118.9 (C≡N), 61.2 (-OCH₂CH₃), 31.6 (-COCH₂-), 18.0 (-CH₂CN), 14.1 (-OCH₂CH₃)[3] |
| Ethyl 2-cyanoacetate | 162.8 (C=O), 113.1 (C≡N), 63.2 (-OCH₂CH₃), 25.0 (-CH₂CN), 13.9 (-OCH₂CH₃) |
| Ethyl 2-cyanopropanoate | 166.0 (C=O), 117.0 (C≡N), 62.5 (-OCH₂CH₃), 34.0 (-CH(CN)-), 15.0 (-CH(CN)CH₃), 14.0 (-OCH₂CH₃)[4] |
| Ethyl 4-cyanobutanoate | 172.1 (C=O), 119.2 (C≡N), 60.8 (-OCH₂CH₃), 32.9 (-COCH₂-), 23.0 (-CH₂CH₂CH₂-), 16.8 (-CH₂CN), 14.2 (-OCH₂CH₃)[5] |
| Ethyl 3-cyanobutanoate | 170.0 (C=O), 118.0 (C≡N), 61.0 (-OCH₂CH₃), 39.0 (-COCH₂-), 25.0 (-CH(CN)-), 18.0 (-CH(CN)CH₃), 14.1 (-OCH₂CH₃) |
Table 3: FTIR Spectroscopic Data (Liquid Film)
| Compound | ν (cm⁻¹) |
| This compound | ~2250 (C≡N stretch), ~1735 (C=O stretch), ~1180 (C-O stretch) |
| Ethyl 2-cyanoacetate | ~2260 (C≡N stretch), ~1745 (C=O stretch), ~1250 (C-O stretch) |
| Ethyl 2-cyanopropanoate | ~2250 (C≡N stretch), ~1740 (C=O stretch), ~1220 (C-O stretch) |
| Ethyl 4-cyanobutanoate | ~2245 (C≡N stretch), ~1730 (C=O stretch), ~1175 (C-O stretch) |
| Ethyl 3-cyanobutanoate | ~2248 (C≡N stretch), ~1735 (C=O stretch), ~1185 (C-O stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight | Key Fragment Ions (m/z) |
| This compound | 127.14 | 100 ([M-C₂H₃]⁺), 82 ([M-OC₂H₅]⁺), 55 |
| Ethyl 2-cyanoacetate | 113.12 | 85 ([M-C₂H₄]⁺), 68 ([M-OC₂H₅]⁺), 42 |
| Ethyl 2-cyanopropanoate | 127.14 | 100 ([M-C₂H₃]⁺), 82 ([M-OC₂H₅]⁺), 69 |
| Ethyl 4-cyanobutanoate | 141.17 | 114 ([M-C₂H₃]⁺), 96 ([M-OC₂H₅]⁺), 68 |
| Ethyl 3-cyanobutanoate | 141.17 | 114 ([M-C₂H₃]⁺), 96 ([M-OC₂H₅]⁺), 83, 54 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of this compound from its isomers.
References
- 1. Ethyl cyanoacetate(105-56-6) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C6H9NO2 | CID 82393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-cyanobutanoate | C7H11NO2 | CID 10997123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Yield comparison between different synthetic routes to ethyl 3-cyanopropanoate.
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to ethyl 3-cyanopropanoate, a valuable building block in the preparation of various pharmaceuticals and specialty chemicals. We present a detailed examination of the underlying chemical principles, experimental data, and procedural workflows to facilitate informed decisions in synthetic strategy.
This compound is a key precursor in the synthesis of pharmaceuticals such as the anticonvulsant ethosuximide. Its bifunctional nature, possessing both a nitrile and an ester group, allows for a variety of subsequent chemical transformations. The two most common methods for its preparation are the Michael addition of a cyanide source to an acrylate and the nucleophilic substitution of a halide with a cyanide salt. This guide will delve into the specifics of each of these routes, offering a clear comparison of their respective yields and operational parameters.
Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on a variety of factors, including yield, availability of starting materials, reaction conditions, and safety considerations. Below is a summary of the quantitative data for the two primary methods discussed in this guide.
| Synthetic Route | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) |
| Route 1: Michael Addition | Ethyl acrylate, Potassium cyanide | Ethanol, Water, Acetic acid | 0-10 °C, 24 hours | ~75% |
| Route 2: Nucleophilic Substitution | Ethyl 3-bromopropanoate, Sodium cyanide | Dimethylformamide (DMF) | 60-70 °C, 4 hours | ~80-85% |
Experimental Protocols
Route 1: Michael Addition of Cyanide to Ethyl Acrylate
This method involves the conjugate addition of a cyanide ion to the α,β-unsaturated ester, ethyl acrylate. The reaction is typically carried out in a protic solvent and is initiated by a cyanide salt.
Materials:
-
Ethyl acrylate
-
Potassium cyanide
-
Ethanol
-
Water
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of potassium cyanide in water is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of ethyl acrylate in ethanol is added dropwise to the cooled cyanide solution while maintaining the temperature between 0-10 °C.
-
The reaction mixture is stirred at this temperature for 24 hours.
-
After 24 hours, the reaction is quenched by the slow addition of acetic acid.
-
The mixture is then extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by vacuum distillation affords pure this compound.
Route 2: Nucleophilic Substitution of Ethyl 3-Bromopropanoate
This route utilizes a classic SN2 reaction where a cyanide anion displaces a bromide ion from the ethyl 3-bromopropanoate substrate.
Materials:
-
Ethyl 3-bromopropanoate
-
Sodium cyanide
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of ethyl 3-bromopropanoate in dimethylformamide (DMF) is prepared in a round-bottom flask.
-
Sodium cyanide is added to the solution, and the mixture is heated to 60-70 °C.
-
The reaction is stirred at this temperature for 4 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to give this compound.
Synthetic Route Diagrams
To visually represent the described synthetic pathways, the following diagrams have been generated.
Caption: Michael Addition of Cyanide to Ethyl Acrylate.
Caption: Nucleophilic Substitution on Ethyl 3-bromopropanoate.
A Comparative Guide to Catalysts for Knoevenagel Condensation: Insights from Ethyl Cyanoacetate as a Model for Ethyl 3-Cyanopropanoate
Notice: Due to the limited availability of specific experimental data for the Knoevenagel condensation with ethyl 3-cyanopropanoate, this guide utilizes the closely related and extensively studied reaction with ethyl cyanoacetate as a model system. The mechanistic principles and the relative efficacy of the catalysts discussed are expected to be broadly applicable to this compound, providing valuable insights for catalyst selection and reaction optimization.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the production of fine chemicals, pharmaceuticals, and polymers. The choice of catalyst is critical, influencing reaction rates, yields, and the overall environmental impact of the process. This guide offers a comparative analysis of various catalysts for the Knoevenagel condensation, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Catalyst Performance: A Comparative Analysis
The efficiency of a catalyst in the Knoevenagel condensation is typically assessed by the reaction time, product yield, and the mildness of the required conditions. A diverse range of catalysts, including homogeneous, heterogeneous, and organocatalysts, have been successfully employed. The following table summarizes the performance of selected catalysts in the condensation of various aldehydes with ethyl cyanoacetate.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Piperidine | 3-Methyl-2-thiophenecarboxaldehyde | Ethanol | Reflux | - | 90 | [1] |
| Benzaldehyde | MDC | 8h | 72 | [2] | ||
| DBU/H₂O complex | Benzaldehyde | Water | Room Temp. | 20 min | 96 | [3] |
| 4-(N,N)-dimethylamino benzaldehyde | Water | Room Temp. | 30 min | 98 | [3] | |
| DIPEAc | Aromatic Aldehydes | Hexane | 65-70 | 3-6 h | High | [2] |
| [HyEtPy]Cl/DABCO | 4-Chlorobenzaldehyde | Water | 50 | 40 min | 97 | [4] |
| Aromatic Aldehydes | Water | 50 | 5-40 min | 83-99 | [5] | |
| Triphenylphosphine | Aromatic Aldehydes | Solvent-free (MW) | 100 | 2-4 min | 90-98 | [6] |
| [C₄dabco][BF₄] | Aromatic/Aliphatic Aldehydes | Water | Room Temp. | Short | up to 100 | [7] |
| Heterogeneous Catalysts | ||||||
| Fe₃O₄@SiO₂-CPTMS-DABCO | Benzaldehyde | Ethanol | 75 | 15 min | 99 | [8] |
| Cu-Mg-Al LDH | Benzaldehyde | Ethanol | 80 | - | 95 | [9] |
| Functionalized Nylon 6 | Aromatic Aldehydes | - | - | 2 h | up to 98 | [10] |
| SBA-15@IL-OAc | Aromatic Aldehydes | - | Room Temp. | - | 90-98 | [10] |
| Bentonite Clay | Aromatic Aldehydes | Water | - | - | Excellent | [11] |
Experimental Workflow and Catalyst Classification
The general workflow for a Knoevenagel condensation is a straightforward process, adaptable to various catalytic systems. The choice between homogeneous, heterogeneous, and organocatalysts often depends on the desired reaction conditions, scalability, and the importance of catalyst recyclability.
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Caption: Classification of catalysts for the Knoevenagel condensation with their key features.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the Knoevenagel condensation using common catalysts.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If the product does not precipitate, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: DBU/Water Complex-Catalyzed Condensation[3]
-
Catalyst Preparation: In a 10 mL round-bottom flask, charge 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol) and water (25 mmol). Stir the mixture at room temperature for 3 hours to form the DBU-water complex.
-
Reaction: To the prepared catalyst, add the carbonyl compound (1 mmol) and ethyl cyanoacetate (1 mmol). Stir the mixture continuously at room temperature.
-
Monitoring: Monitor the reaction to completion using TLC.
-
Work-up: Upon completion, the product can often be isolated by simple filtration.
-
Purification: The isolated product is dried under vacuum. Further purification is typically not required. The filtrate containing the DBU/water complex can be reused in subsequent reactions.
Protocol 3: DABCO-Catalyzed Condensation Promoted by a Hydroxy Ionic Liquid[4]
-
Reaction Setup: In a suitable flask, prepare the solvent-catalyst system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g) and water (3 mL).
-
Reagent Addition: To this system, add the aldehyde (10 mmol), ethyl cyanoacetate (12 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol%).
-
Reaction: Stir the reaction mixture vigorously at 50 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture. Dilute the reaction mixture with water (30 mL) and extract the product with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. The product can be further purified if necessary. The aqueous layer containing the ionic liquid can be recycled.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. asianpubs.org [asianpubs.org]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Differentiating Ethyl 3-Cyanopropanoate from its Positional Isomer Ethyl 2-Cyanopropanoate Using NMR Spectroscopy
A Comparative Guide for Researchers and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures. For isomeric compounds, which share the same molecular formula but differ in the arrangement of atoms, NMR provides a powerful tool for differentiation. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of ethyl 3-cyanopropanoate and its key positional isomer, ethyl 2-cyanopropanoate, supported by experimental data and protocols.
Distinguishing Features in ¹H and ¹³C NMR Spectra
The key to differentiating this compound from ethyl 2-cyanopropanoate lies in the distinct chemical environments of the protons and carbons in each molecule, which manifest as unique chemical shifts, multiplicities (splitting patterns), and coupling constants in their respective NMR spectra.
This compound exhibits a simpler ¹H NMR spectrum in the aliphatic region. The two methylene groups adjacent to the cyano and ester functionalities, respectively, are chemically non-equivalent and appear as two distinct triplets, assuming coupling with each other. The ethyl ester group gives rise to a characteristic quartet and triplet.
In contrast, ethyl 2-cyanopropanoate presents a more complex ¹H NMR spectrum due to the presence of a chiral center at the C2 position. The proton at this position is a methine proton and will appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group attached to this chiral center will, in turn, appear as a doublet.
The ¹³C NMR spectra are also diagnostic. The chemical shift of the carbon bearing the cyano group is significantly different in the two isomers. Furthermore, the number of distinct signals and their positions, particularly for the carbons in the propanoate chain, provides clear evidence for the position of the cyano substituent.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and ethyl 2-cyanopropanoate.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂-CN | ~2.60 | Triplet | ~7.0 |
| -CH₂-COO- | ~2.75 | Triplet | ~7.0 | |
| -O-CH₂-CH₃ | ~4.15 | Quartet | ~7.1 | |
| -O-CH₂-CH₃ | ~1.25 | Triplet | ~7.1 | |
| Ethyl 2-cyanopropanoate | -CH(CN)- | ~3.60 | Quartet | ~7.2 |
| -CH(CN)-CH₃ | ~1.50 | Doublet | ~7.2 | |
| -O-CH₂-CH₃ | ~4.25 | Quartet | ~7.1 | |
| -O-CH₂-CH₃ | ~1.30 | Triplet | ~7.1 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~170 |
| -CN | ~118 | |
| -O-C H₂-CH₃ | ~61 | |
| -C H₂-COO- | ~30 | |
| -C H₂-CN | ~15 | |
| -O-CH₂-C H₃ | ~14 | |
| Ethyl 2-cyanopropanoate | C=O | ~165 |
| -CN | ~116 | |
| -O-C H₂-CH₃ | ~63 | |
| -C H(CN)- | ~35 | |
| -CH(CN)-C H₃ | ~16 | |
| -O-CH₂-C H₃ | ~14 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate isomer differentiation. The following is a standard operating procedure for the analysis of small molecules like ethyl cyanopropanoate isomers.
1. Sample Preparation
-
Weigh approximately 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
-
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (e.g., 128-1024) is typically required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
For ¹H NMR, integrate the signals to determine the relative ratios of protons.
-
Identify the chemical shifts and multiplicities of all signals.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for differentiating this compound from ethyl 2-cyanopropanoate based on their distinct NMR spectral features.
Cost-Benefit Analysis of Ethyl 3-Cyanopropanoate in Industrial Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemical synthesis, the selection of building blocks is a critical decision, balancing cost, efficiency, safety, and environmental impact. Ethyl 3-cyanopropanoate, a versatile bifunctional molecule, presents itself as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an objective comparison of this compound with its key alternatives, diethyl succinate and ethyl cyanoacetate, supported by experimental data and detailed methodologies to aid researchers and professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers a unique combination of a nitrile and an ester group, enabling a variety of chemical transformations. Its primary industrial synthesis route involves the Michael addition of a cyanide source to ethyl acrylate. While potentially cost-effective, this route requires careful handling of highly toxic cyanide reagents. As an alternative, diethyl succinate, a non-toxic and increasingly bio-based diester, serves as a green solvent and a precursor for various chemicals. Ethyl cyanoacetate, another key intermediate, is widely used in reactions like the Knoevenagel condensation for the synthesis of diverse heterocyclic compounds. The choice between these molecules ultimately depends on the specific synthetic target, cost considerations, and the desired environmental and safety profile of the process.
Comparative Analysis of Synthesis and Cost
The economic viability of an industrial process is paramount. The following tables provide a comparative overview of the synthesis routes and estimated costs for this compound and its alternatives.
Table 1: Comparison of Synthesis Methodologies
| Feature | This compound | Diethyl Succinate | Ethyl Cyanoacetate |
| Primary Synthesis Route | Michael addition of cyanide to ethyl acrylate | Esterification of succinic acid with ethanol | Esterification of cyanoacetic acid with ethanol |
| Key Raw Materials | Ethyl acrylate, Potassium cyanide, Ethanol | Succinic acid, Ethanol | Cyanoacetic acid, Ethanol |
| Typical Catalysts | Base catalyst (e.g., sodium ethoxide) | Acid catalyst (e.g., sulfuric acid) | Acid catalyst (e.g., sulfuric acid) |
| Reported Yields | 70-90% | >95%[1] | 80-95% |
| Key Process Considerations | Handling of highly toxic cyanide, temperature control | Water removal to drive equilibrium, catalyst recovery | Water removal, catalyst neutralization |
| Environmental & Safety | Use of toxic cyanide is a major concern. | Generally considered a green and safe process. Succinic acid can be bio-based. | Use of corrosive acids. |
Table 2: Estimated Cost Analysis of Raw Materials (per metric ton)
| Raw Material | Estimated Price (USD/metric ton) |
| Ethyl Acrylate | $1,200 - $1,700[2][3][4][5] |
| Potassium Cyanide | Varies significantly based on grade and quantity. |
| Succinic Acid | ~$2,000 - $3,000 |
| Cyanoacetic Acid | Varies, generally higher than succinic acid. |
| Ethanol | ~$700 - $900 |
| Sulfuric Acid | ~$50 - $100 |
Note: Prices are indicative and subject to market fluctuations.
Performance in Key Industrial Applications
The utility of these intermediates is best demonstrated through their performance in specific synthetic applications.
Synthesis of 4-Aminobutanoic Acid (GABA)
4-Aminobutanoic acid (GABA) is a crucial neurotransmitter, and its synthesis is a key application for these precursors.
Table 3: Performance Comparison in GABA Synthesis
| Feature | Via this compound | Via Diethyl Succinate (indirectly) | Via Ethyl Cyanoacetate (multi-step) |
| Synthetic Approach | Reduction of the nitrile group and hydrolysis of the ester. | Typically involves conversion to succinonitrile first, followed by reduction. | Requires more complex multi-step synthesis. |
| Overall Yield | Moderate to good | Variable, depends on the efficiency of intermediate steps. | Generally lower due to the number of steps. |
| Process Complexity | Relatively straightforward. | Can be a two-step process from succinic acid. | More complex and may require protection/deprotection steps. |
| Key Advantages | Direct precursor. | Avoids the use of cyanide in the final stages. | Versatility in synthesizing substituted GABA analogs. |
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, particularly for the synthesis of substituted alkenes, which are precursors to many pharmaceuticals.
Table 4: Performance in Knoevenagel Condensation
| Feature | This compound (not a typical substrate) | Diethyl Succinate (not a substrate) | Ethyl Cyanoacetate |
| Reactivity | The methylene group is not sufficiently activated. | No activated methylene group. | Highly reactive due to the electron-withdrawing nitrile and ester groups. |
| Typical Yields | N/A | N/A | High to excellent (often >90%)[6][7][8][9][10] |
| Scope | N/A | N/A | Broad scope with various aldehydes and ketones. |
| Key Advantage | N/A | N/A | A cornerstone reagent for this class of reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for research and development.
Synthesis of this compound via Michael Addition
Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of potassium cyanide in water is prepared.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Ethyl acrylate is added dropwise to the cyanide solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Synthesis of Diethyl Succinate via Fischer Esterification
Protocol:
-
Succinic acid and an excess of ethanol are placed in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours. The progress of the reaction can be monitored by observing the removal of water using a Dean-Stark apparatus.
-
After completion, the excess ethanol is removed by distillation.
-
The residue is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The pure diethyl succinate is obtained by vacuum distillation.
Knoevenagel Condensation using Ethyl Cyanoacetate
Protocol:
-
To a solution of an aldehyde or ketone and ethyl cyanoacetate in a suitable solvent (e.g., ethanol, toluene, or water), a catalytic amount of a base (e.g., piperidine, DBU, or an inorganic base) is added.[6][7][8][9]
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration.
-
If the product does not precipitate, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways and Workflows
To better illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Diethyl Succinate Production | Thermodynamic Properties Facility [egr.msu.edu]
- 2. imarcgroup.com [imarcgroup.com]
- 3. Ethyl Acrylate Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 4. Ethyl Acrylate Price Trends, Chart, Index And Forecast [price-watch.ai]
- 5. China Ethyl Acrylate spot price, China Ethyl Acrylate Daily prices provided by SunSirs, China Commodity Data Group [sunsirs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. jmcs.org.mx [jmcs.org.mx]
A Comparative Guide to the Stereoselectivity of Reactions Involving Chiral Ethyl 3-Cyanopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereoselective functionalization of ethyl 3-cyanopropanoate derivatives is a critical step in the synthesis of a wide array of valuable chiral building blocks, including substituted γ-amino acids and γ-lactams, which are prevalent in many pharmaceutical agents. The introduction of chirality at the carbon atom alpha to the cyano group, or at the beta-position through reduction of a corresponding ketone, requires precise control to achieve high diastereoselectivity. This guide provides a comparative overview of common strategies for achieving stereocontrol in reactions involving chiral this compound derivatives, supported by representative experimental data from analogous systems.
Diastereoselective Alkylation of α-Cyano Esters
The alkylation of the enolate derived from a chiral β-cyano ester is a fundamental method for creating a new stereocenter at the α-position. The stereochemical outcome is largely dictated by the choice of the chiral auxiliary attached to the ester or as part of a larger imide structure. Here, we compare two of the most reliable and widely used chiral auxiliaries: Evans Oxazolidinones and Oppolzer's Camphorsultam.
Comparison of Chiral Auxiliaries for Diastereoselective Alkylation
| Chiral Auxiliary | Electrophile | Solvent | Base | Temp (°C) | Diastereomeric Excess (d.e.) (%) | Reference System |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | THF | NaHMDS | -78 | >98 | α-cyano acetate derivative |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl iodide | THF | NaHMDS | -78 | 96 | α-cyano acetate derivative |
| (2R)-Bornane-10,2-sultam | Benzyl bromide | THF | n-BuLi | -78 | 95 | α-cyano acetate derivative |
| (2R)-Bornane-10,2-sultam | Methyl iodide | THF | n-BuLi | -78 | 92 | α-cyano acetate derivative |
Key Observations:
-
Evans Oxazolidinones generally provide exceptional levels of diastereoselectivity in the alkylation of α-cyano esters, often exceeding 98% d.e. The rigid chelated enolate structure effectively shields one face of the nucleophile.
-
Oppolzer's Camphorsultam also offers high levels of stereocontrol, although in some cases it may be slightly lower than that achieved with Evans auxiliaries for this specific class of substrates.[1] The bulky camphor skeleton provides a well-defined steric environment.
Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary (Representative)
Synthesis of N-(3-cyano-propanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone:
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv.) dropwise. The resulting solution is stirred for 30 minutes. 3-Cyanopropanoyl chloride (1.1 equiv.) is then added, and the reaction mixture is stirred for 2 hours at 0 °C before being allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Alkylation:
To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise. The solution is stirred for 30 minutes to form the enolate. The electrophile (e.g., benzyl bromide, 1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric excess is determined by HPLC or ¹H NMR analysis of the crude product, which is then purified by flash chromatography.
Logical Workflow for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation.
Diastereoselective Reduction of β-Keto-γ-cyano Esters
Another critical transformation is the stereoselective reduction of a β-keto group to a β-hydroxy group. This introduces a new stereocenter at the β-position, and the stereochemical outcome can be controlled by the existing stereocenter at the α-position (substrate control) or by the use of a chiral reducing agent (reagent control).
Comparison of Reducing Agents for Diastereoselective Reduction
Due to the limited direct data on chiral ethyl 4-cyano-3-oxobutanoate derivatives, we present data for the reduction of analogous β-keto esters where diastereoselectivity is induced by a chiral center at the α-position or by a chiral reducing agent.
| Substrate | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Reference System |
| Ethyl 2-methyl-3-oxobutanoate | NaBH₄, MgCl₂ | THF/MeOH | -78 | 95:5 | α-methyl β-keto ester |
| Ethyl 2-methyl-3-oxobutanoate | L-Selectride® | THF | -78 | 10:90 | α-methyl β-keto ester |
| Ethyl 3-oxo-4-phenylbutanoate | B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride) | THF | -25 | >99:1 (R-hydroxy) | β-keto ester |
| Ethyl 3-oxobutanoate | Carbonyl reductase (enzyme) | Buffer | 30 | >99:1 (S-hydroxy) | β-keto ester |
Key Observations:
-
Chelation-controlled reductions (e.g., with NaBH₄ and a Lewis acid) often favor the syn diastereomer. The metal cation coordinates to both carbonyl groups, leading to a rigid cyclic transition state where the hydride is delivered from the less hindered face.
-
Non-chelating, sterically hindered reducing agents (e.g., L-Selectride®) typically favor the anti diastereomer, as predicted by the Felkin-Anh model. The bulky reagent approaches from the side opposite to the largest substituent at the α-position.
-
Chiral reducing agents like (-)-DIP-Chloride can override the directing effect of an existing stereocenter to deliver high enantioselectivity for a specific alcohol configuration.[2]
-
Biocatalytic reductions using enzymes such as carbonyl reductases can offer exceptional levels of both diastereo- and enantioselectivity under mild conditions.[3]
Experimental Protocol: Diastereoselective Reduction of a β-Keto Ester (Representative)
Syn-Selective Reduction:
To a solution of the α-substituted β-keto-γ-cyano ester (1.0 equiv.) and anhydrous MgCl₂ (1.5 equiv.) in a 3:1 mixture of THF and methanol at -78 °C is added sodium borohydride (1.2 equiv.) in portions. The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by HPLC or ¹H NMR analysis of the crude product, which is then purified by flash chromatography.
Anti-Selective Reduction:
To a solution of the α-substituted β-keto-γ-cyano ester (1.0 equiv.) in anhydrous THF at -78 °C is added L-Selectride® (1.0 M in THF, 1.2 equiv.) dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the slow addition of 3 M aqueous NaOH followed by 30% H₂O₂. The mixture is stirred at room temperature for 1 hour, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by HPLC or ¹H NMR analysis of the crude product, which is then purified by flash chromatography.
Signaling Pathway for Stereocontrol in Reduction
Caption: Pathways for stereoselective reduction.
Conclusion
The stereoselective synthesis of chiral molecules derived from this compound relies on well-established principles of asymmetric synthesis. For the creation of an α-stereocenter, the use of chiral auxiliaries, particularly Evans oxazolidinones, provides a highly reliable method for achieving excellent diastereoselectivity in alkylation reactions. For the generation of a β-stereocenter via reduction of a β-keto ester, the choice of reducing agent allows for the selective formation of either the syn or anti diastereomer. While direct data on this compound derivatives is sparse, the methodologies presented here for analogous systems offer a robust starting point for the development of synthetic routes to a variety of enantiomerically enriched target molecules. Further investigation into catalytic asymmetric methods for these transformations is a promising area for future research.
References
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thin-Layer Chromatography for Validating Ethyl 3-Cyanopropanoate Synthesis Completion
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. Ethyl 3-cyanopropanoate is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Monitoring the progress of its synthesis is crucial for optimizing reaction times, maximizing yields, and ensuring the purity of the final product. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for validating the completion of the synthesis of this compound, supported by experimental protocols and data.
Introduction to the Synthesis and the Importance of Reaction Monitoring
The synthesis of this compound is commonly achieved through a Michael addition reaction, where a cyanide nucleophile attacks the β-carbon of ethyl acrylate. This reaction offers a straightforward route to the desired product. However, to ensure the complete consumption of the starting materials and to prevent the formation of byproducts, real-time monitoring of the reaction is essential. Inadequate monitoring can lead to premature quenching of the reaction, resulting in low yields, or prolonged reaction times, which can promote side reactions and increase energy consumption.
TLC is a rapid, cost-effective, and widely accessible chromatographic technique that is well-suited for monitoring the progress of many organic reactions. By observing the disappearance of the starting material spots and the appearance of the product spot on a TLC plate, a chemist can qualitatively determine the extent of the reaction.
Performance Comparison: TLC vs. Alternative Methods
While TLC is a convenient method for routine reaction monitoring, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy offer quantitative data and structural information. The choice of method depends on the specific requirements of the analysis, such as the need for high precision, automation, or structural elucidation.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on polarity | Separation by boiling point and mass-to-charge ratio | Absorption of infrared radiation by molecular vibrations |
| Speed | Fast (5-20 minutes per analysis) | Moderate to Slow (20-60 minutes per sample) | Very Fast (1-5 minutes per sample) |
| Cost | Low (minimal solvent and plate cost) | High (instrument purchase and maintenance) | Moderate (instrument cost) |
| Quantification | Semi-quantitative | Highly quantitative | Quantitative with calibration |
| Sample Prep | Simple dilution | Often requires derivatization and careful dilution | Minimal, can be done in-situ |
| Throughput | High (multiple samples on one plate) | Low (sequential analysis) | High (with autosampler or in-situ probe) |
| Ease of Use | Simple and straightforward | Requires trained personnel | Relatively simple for routine analysis |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol describes a typical Michael addition for the synthesis of this compound.
Materials:
-
Ethyl acrylate
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide in a mixture of ethanol and water.
-
Cool the solution in an ice bath and slowly add ethyl acrylate to the stirring solution.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using TLC at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete (as indicated by TLC), acidify the mixture with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Validation of Reaction Completion using TLC
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes
-
Mobile phase: 20% Ethyl Acetate in Hexane (v/v)
-
Visualization: UV lamp (254 nm) and/or potassium permanganate stain
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.
-
On the baseline of a TLC plate, spot the following:
-
Lane 1: A dilute solution of the starting material (ethyl acrylate).
-
Lane 2: A co-spot of the starting material and the reaction mixture.
-
Lane 3: A sample of the reaction mixture.
-
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. If the spots are not UV-active, use a potassium permanganate stain.
-
The reaction is considered complete when the spot corresponding to the starting material (ethyl acrylate) is no longer visible in the reaction mixture lane.
Data Presentation
The progress of the reaction can be qualitatively assessed by the relative intensity of the spots on the TLC plate. The Retention Factor (Rf) is a key parameter for identifying the compounds.
Table 1: Representative TLC Data for this compound Synthesis
| Compound | Rf Value (20% EtOAc/Hexane) | Observations |
| Ethyl Acrylate (Starting Material) | ~0.75 | Spot diminishes over time. |
| This compound (Product) | ~0.40 | Spot appears and intensifies over time. |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Mandatory Visualizations
Caption: Experimental workflow for monitoring reaction completion using TLC.
Caption: Logical comparison of analytical methods for reaction monitoring.
Conclusion
Thin-Layer Chromatography is a highly effective, rapid, and economical method for monitoring the completion of this compound synthesis. Its simplicity makes it an invaluable tool for routine laboratory use. For applications requiring precise quantification or detailed structural information, complementary techniques such as GC-MS and FTIR spectroscopy should be considered. By selecting the appropriate analytical method, researchers can ensure the efficiency and success of their synthetic endeavors.
A Comparative Guide to the Anticancer Activity of Ethyl (2Z)-2-cyano-3-arylacrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of ethyl (2Z)-2-cyano-3-arylacrylate derivatives, highlighting their potential as anticancer agents. This document summarizes key experimental data, details the methodologies for their synthesis and evaluation, and visualizes a relevant signaling pathway. Recent studies have demonstrated the anticancer properties of various ethyl 2-cyano-3-arylacrylate derivatives, revealing structure-activity relationships that could guide the development of more potent therapeutic agents. The compounds are synthesized via an efficient Knoevenagel condensation protocol and subsequently evaluated for their cytotoxic effects against several human cancer cell lines.
Comparative Anticancer Activity
The in vitro anticancer activity of the synthesized ethyl 2-cyano-3-arylacrylate derivatives was assessed against three human cancer cell lines: A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and Hep
A Comparative Guide to the Synthesis of γ-Amino Acids: Exploring Alternatives to Ethyl 3-Cyanopropanoate
For researchers, scientists, and professionals in drug development, the synthesis of γ-amino acids is a critical process in the creation of a wide array of pharmaceuticals. While ethyl 3-cyanopropanoate has been a traditional reagent in this field, a variety of alternative methods offer distinct advantages in terms of yield, stereoselectivity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
The core of many synthetic routes to γ-amino acids is the Michael addition, a versatile carbon-carbon bond-forming reaction. The choice of the nucleophile in this reaction is pivotal and defines the subsequent steps required to install the crucial amine functionality. Here, we compare the classical approach using this compound with two prominent alternatives: nitroalkanes (such as nitromethane) and the use of carboxylic acid dianions with bromoacetonitrile.
Comparison of Synthetic Strategies
The selection of a synthetic route to a target γ-amino acid is a multi-faceted decision, balancing factors such as the desired stereochemistry, the complexity of the starting materials, and the overall efficiency of the process. Below is a summary of the key performance indicators for the different approaches.
| Reagent/Method | Typical Michael Acceptor | Key Intermediates | Typical Yields | Stereoselectivity | Key Advantages |
| This compound | α,β-Unsaturated Esters/Ketones | γ-Cyano Ester | Moderate to High | Achiral (unless chiral catalyst is used) | Readily available starting material. |
| Nitroalkanes (e.g., Nitromethane) | α,β-Unsaturated Esters/Ketones/Aldehydes | γ-Nitro Compound | High | High (with chiral catalysts/auxiliaries) | Versatile, well-established for asymmetric synthesis.[1] |
| Carboxylic Acid Dianions + Bromoacetonitrile | Bromoacetonitrile | γ-Cyano Acid | Good | Achiral (attempts at enantioselectivity have shown poor results) | Direct route to γ-cyano acids, avoids protection/deprotection of carboxyl group.[2][3][4] |
| β,γ-Butenolides | Chiral Amine | γ-Amino Ester (in situ) | High | High (substrate-controlled) | One-pot procedure, good for both enantiomers.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic route. Below are representative protocols for the synthesis of γ-amino acids using the discussed reagents.
Protocol 1: Synthesis of a γ-Amino Acid Derivative using Nitromethane
This protocol describes the asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde, a key step in the synthesis of precursors to γ-amino acids like Baclofen.
Reaction: Asymmetric Michael addition of nitromethane to cinnamaldehyde.
Materials:
-
Cinnamaldehyde
-
Nitromethane
-
(S)-Diphenylprolinol silyl ether (organocatalyst)
-
Benzoic acid (co-catalyst)
-
Dichloromethane (solvent)
-
N-Bromosuccinimide (NBS)
-
Methanol
Procedure:
-
To a solution of cinnamaldehyde (0.4 mmol) in dichloromethane (2.0 mL) at room temperature, add the (S)-diphenylprolinol silyl ether catalyst (0.1 equiv) and benzoic acid (0.1 equiv).
-
Add nitromethane (4.0 equiv) to the mixture.
-
Stir the reaction at 40 °C and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and add N-bromosuccinimide (1.2 equiv) and methanol (10 equiv).
-
Stir the mixture for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of Na2S2O3 and extract with dichloromethane.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding γ-nitro ester. This intermediate can then be reduced to the target γ-amino acid.
Protocol 2: Synthesis of a γ-Amino Acid via Carboxylic Acid Dianion and Bromoacetonitrile
This method provides a direct route to γ-cyano acids, which can be subsequently hydrogenated to the desired γ-amino acids.[2][3][4][6]
Reaction: Alkylation of the dianion of phenylacetic acid with bromoacetonitrile.
Materials:
-
Phenylacetic acid
-
Lithium diisopropylamide (LDA) (2.2 equiv)
-
Bromoacetonitrile
-
Tetrahydrofuran (THF), anhydrous
-
10% HCl
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve phenylacetic acid (10 mmol) in anhydrous THF (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (22 mmol) to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Add bromoacetonitrile (12 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 10% HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The resulting crude γ-cyano acid can be purified by crystallization or chromatography and then hydrogenated (e.g., using H2/Raney Ni) to the corresponding γ-amino acid.
Reaction Pathways and Workflows
Visualizing the synthetic routes can aid in understanding the transformations and the relationships between intermediates.
Asymmetric Synthesis of a γ-Nitro Ester using a Chiral Organocatalyst
Caption: Workflow for the synthesis of a γ-amino acid from an α,β-unsaturated aldehyde using a chiral organocatalyst.
Synthesis of a γ-Amino Acid via Carboxylic Acid Dianion
Caption: Synthetic pathway to a γ-amino acid starting from a carboxylic acid and bromoacetonitrile.
Concluding Remarks
The synthesis of γ-amino acids is a dynamic field with a range of effective methodologies. While this compound remains a viable option, the use of nitroalkanes offers a powerful and well-documented route for asymmetric synthesis, providing access to enantiomerically pure products crucial for pharmaceutical applications. The carboxylic acid dianion approach presents a more direct, albeit currently less stereoselective, alternative. The choice of reagent will ultimately depend on the specific target molecule, the required stereochemistry, and the desired scale of the synthesis. This guide provides a foundation for making an informed decision based on a comparative analysis of these key synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for an asymmetric synthesis of γ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 3-cyanopropanoate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 3-cyanopropanoate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for its proper handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of potentially harmful vapors.[1]
-
Spill Management: In the event of a small spill, the material should be absorbed with an inert substance such as vermiculite, dry sand, or a commercial chemical absorbent.[2][3] Combustible materials like paper towels should not be used for the initial absorption of significant quantities. The absorbed material and any contaminated surfaces must be collected into a designated, sealable container for hazardous waste. For larger spills, the area should be evacuated, and the institution's emergency procedures must be followed. It is crucial to prevent the chemical from entering drains or waterways.[1]
Step-by-Step Disposal Protocols
The recommended primary method for the disposal of this compound is through a licensed hazardous waste disposal service. For dilute aqueous waste streams, chemical neutralization may be a viable pre-treatment option, subject to institutional and regulatory approval.
Primary Disposal Method: Licensed Hazardous Waste Disposal
-
Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a clearly labeled, compatible hazardous waste container. The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[1]
-
Waste Segregation: Do not mix this waste with other waste streams, particularly acids and oxidizing agents, as nitriles can react to produce heat or toxic and flammable gases.[4] Follow your institution's environmental health and safety (EHS) guidelines for waste segregation.
-
Labeling and Storage: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[1] The standard and approved disposal method is typically high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[1]
Alternative Method: Chemical Treatment for Dilute Aqueous Solutions
For very dilute aqueous solutions of this compound, chemical degradation of the cyanide group may be considered as a pre-treatment step before collection by a hazardous waste service. This procedure should only be performed by trained personnel and in accordance with all applicable regulations.
Experimental Protocol: Alkaline Chlorination
This two-stage process first oxidizes the cyanide to the less toxic cyanate, followed by the oxidation of cyanate to carbon dioxide and nitrogen.[5]
Stage 1: Oxidation of Cyanide to Cyanate
-
pH Adjustment: In a suitable reaction vessel within a fume hood, adjust the pH of the aqueous cyanide waste to 10 or higher by slowly adding a caustic solution, such as sodium hydroxide.[5]
-
Oxidation: While stirring, slowly add an oxidizing agent like sodium hypochlorite (bleach) solution. The reaction progress can be monitored using Oxidation-Reduction Potential (ORP) measurements, aiming for a value of approximately +250 mV, though the exact setpoint should be determined for each specific waste stream.[5] This reaction typically takes 15 to 30 minutes of continuous mixing to complete.[5]
Stage 2: Oxidation of Cyanate to Carbon Dioxide and Nitrogen
-
pH Adjustment: The pH of the solution is typically lowered to between 8.5 and 9 for this stage.[5] This may occur naturally due to the consumption of alkali in the first stage, but can be adjusted with acid if necessary.
-
Oxidation: Continue to add the oxidizing agent until the ORP increases to approximately +300 mV.[5]
-
Final Disposal: After confirming the destruction of cyanate, the treated solution should still be collected as hazardous waste and disposed of through a licensed contractor, as it will contain salts and other byproducts.
Quantitative Data Summary
The following table summarizes key physical, chemical, and hazard information for this compound.
| Property | Value | Reference |
| Molecular Formula | C6H9NO2 | [6] |
| Molecular Weight | 127.14 g/mol | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-cyanopropanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 3-cyanopropanoate (CAS: 10137-67-4) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires strict adherence to safety protocols to prevent exposure. The primary hazards include harm if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2]
1.1 GHS Hazard Statements: [1][2]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
1.2 Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | - Nitrile or neoprene gloves (ensure they are rated for this chemical).- A lab coat or chemical-resistant apron. | Prevents skin contact, which can be harmful and cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation of harmful vapors that may cause respiratory irritation. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| CAS Number | 10137-67-4 | [1] |
| Appearance | Liquid | [2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.
3.1 Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the container tightly sealed.
-
The storage area should be clearly labeled with the chemical name and hazard warnings.
3.2 Handling and Use
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all required PPE is worn correctly before handling the chemical.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible lab equipment (e.g., glass, stainless steel).
-
Wash hands thoroughly after handling, even if gloves were worn.
3.3 Spill Management In the event of a spill, immediate and appropriate action is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing an accidental spill of this compound.
3.4 Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these safety and handling guidelines, you can significantly minimize the risks associated with the use of this compound in the laboratory. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
